Methyl N-(4-methylpyridin-3-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-63-1 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and relevant chemical data to support research and development in this area.
Introduction
This compound is a carbamate derivative of 4-methyl-3-aminopyridine. Carbamate functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The structural information for the target compound is as follows:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Molecular Weight | 166.18 g/mol [1] |
| CAS Number | 694495-63-1[1] |
| Canonical SMILES | CC1=C(C=NC=C1)NC(=O)OC[1] |
Synthetic Pathway Overview
The most direct and logical synthetic route to this compound involves a two-step process:
-
Synthesis of the precursor: Preparation of 3-amino-4-methylpyridine.
-
Carbamate formation: Reaction of 3-amino-4-methylpyridine with a suitable methylating carbamoylating agent, typically methyl chloroformate.
This guide will provide detailed experimental protocols for both of these key steps.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methylpyridine
The synthesis of the key intermediate, 3-amino-4-methylpyridine, can be achieved via the ammonolysis of a 3-halo-4-methylpyridine precursor. A patented method describes the synthesis from 3-bromo-4-methylpyridine and 3-chloro-4-methylpyridine with high yields.[2]
Quantitative Data for Synthesis of 3-Amino-4-methylpyridine
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 3-Bromo-4-methylpyridine | Ammonia (gas, 5 atm), Copper (II) sulfate | Methanol | 160 °C | 8 h | 95% | [2] |
| 3-Bromo-4-methylpyridine | Concentrated ammonia water, Copper (II) sulfate | Water | 180 °C | 8 h | 90% | [2] |
| 3-Chloro-4-methylpyridine | Ammonia (gas, 5 atm), Copper (II) sulfate | Methanol | 180 °C | 24 h | 73% | [2] |
Detailed Experimental Protocol (from 3-Bromo-4-methylpyridine)
-
To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper (II) sulfate (5 g).[2]
-
Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.[2]
-
Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 8 hours.[2]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia gas in a fume hood.
-
Filter the reaction mixture by suction filtration to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[2]
-
Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine (89 g, 95% yield).[2]
Step 2: Synthesis of this compound
General Experimental Protocol
-
Dissolve 3-amino-4-methylpyridine in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add one equivalent of methyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Safety Considerations
-
3-Halo-4-methylpyridines: These are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and have a strong odor. Work in a well-ventilated area and use appropriate respiratory protection. High-pressure reactions with ammonia should only be conducted in a properly rated and maintained autoclave by trained personnel.
-
Methyl Chloroformate: This is a highly toxic and corrosive liquid. It is a lachrymator and should be handled with extreme care in a fume hood, using appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as methanol, dichloromethane, and ethyl acetate are flammable and have varying levels of toxicity. Handle them in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of this compound is a straightforward process that can be accomplished in two main steps with good overall yield. The synthesis of the 3-amino-4-methylpyridine intermediate is well-documented and can be achieved in high yields. The subsequent carbamate formation is a standard organic transformation. This guide provides the necessary information for the successful synthesis and further investigation of this compound in various research and development applications.
References
Unraveling the Putative Mechanism of Action of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible research specifically detailing the mechanism of action, quantitative biological data, and specific signaling pathways for Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide, therefore, extrapolates its likely mechanism of action based on its chemical classification as a carbamate derivative. The information presented herein is intended for research and informational purposes and should be supplemented with direct experimental validation.
Executive Summary
This compound belongs to the carbamate class of organic compounds. Carbamates are widely recognized for their biological activity, primarily as inhibitors of acetylcholinesterase (AChE).[1][2] This enzyme plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This guide provides a detailed overview of this putative mechanism, drawing parallels from well-studied carbamates.
Core Putative Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for carbamate compounds involves the inhibition of acetylcholinesterase.[2][3] This process is characterized by the carbamylation of a serine residue within the active site of the AChE enzyme.[1]
The interaction can be summarized in the following steps:
-
Binding: The carbamate molecule docks into the active site of the acetylcholinesterase enzyme.
-
Carbamylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamylated enzyme. This renders the enzyme inactive.
-
Reversible Inhibition: Unlike organophosphates, which cause nearly irreversible phosphorylation, the carbamylation of AChE is typically reversible.[1][3] The carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamylation varies depending on the specific carbamate structure.
This reversible inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and in the central nervous system, causing a range of physiological effects.[3]
Signaling Pathway
The following diagram illustrates the general signaling pathway affected by carbamate-mediated acetylcholinesterase inhibition.
Caption: Putative mechanism of acetylcholinesterase inhibition by this compound.
Quantitative Data Summary
A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) for the biological activity of this compound. For the purpose of future research, a table structure for such data is provided below.
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope | Reference |
| hAChE | In vitro enzyme inhibition | Data not available | Data not available | Data not available | N/A |
| hBChE | In vitro enzyme inhibition | Data not available | Data not available | Data not available | N/A |
| Cell Line X | Cytotoxicity Assay (MTT/XTT) | Data not available | N/A | Data not available | N/A |
| Animal Model Y | In vivo efficacy study | Data not available | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the published literature. However, standardized assays are commonly used to evaluate the acetylcholinesterase inhibitory activity of novel compounds. A generalized protocol based on Ellman's method is provided below as a template for future studies.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or other known AChE inhibitor (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound or control.
-
Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
The following workflow diagram illustrates this experimental process.
Caption: Generalized workflow for an in vitro acetylcholinesterase inhibition assay.
Conclusion and Future Directions
While the precise mechanism of action for this compound has not been empirically determined, its chemical structure strongly suggests activity as a reversible acetylcholinesterase inhibitor. This mode of action is common to the broader class of carbamate compounds.[1]
Future research should focus on validating this hypothesis through direct experimental investigation. Key studies would include:
-
In vitro enzyme kinetics: To quantify the inhibitory potency (IC₅₀, Kᵢ) against both acetylcholinesterase and butyrylcholinesterase.
-
Cell-based assays: To assess the compound's effect on cell viability and cholinergic signaling in relevant neuronal cell lines.
-
In vivo studies: To evaluate the compound's pharmacokinetic profile, efficacy, and safety in appropriate animal models.
Such studies are essential to fully elucidate the pharmacological profile of this compound and to determine its potential for therapeutic or other applications.
References
Unveiling the Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: A Tofacitinib-Related Impurity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information regarding the biological activity of Methyl N-(4-methylpyridin-3-yl)carbamate. Extensive research has revealed that this compound is primarily recognized as Tofacitinib Impurity 52 , a process-related impurity or synthetic intermediate in the manufacturing of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.
Currently, there is a notable absence of publicly available data specifically detailing the biological activity, pharmacological effects, or toxicological profile of this compound itself. The general classification of some carbamates as acetylcholinesterase inhibitors is not considered relevant in this context, given the compound's association with Tofacitinib, which operates through a distinct mechanism of action.
Contextual Understanding: Role as a Tofacitinib Impurity
Tofacitinib's therapeutic action is derived from its ability to inhibit the JAK-STAT signaling pathway, a critical component in the inflammatory processes of autoimmune diseases. The manufacturing of such a complex small molecule involves a multi-step synthetic process. During this process, various impurities, including starting materials, by-products, and degradation products, can arise. Regulatory bodies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This compound has been identified as one such process-related impurity. Its presence in the final drug product is carefully monitored and controlled within acceptable limits as per regulatory guidelines. While the exact step of its formation is proprietary to the manufacturing process, it is understood to be a synthetic intermediate or a by-product.
Data Presentation
Due to the lack of specific studies on the biological activity of this compound, no quantitative data such as IC50, EC50, or Ki values can be provided.
Experimental Protocols
Similarly, the absence of published research on the biological effects of this specific compound means there are no experimental protocols for key assays to be detailed.
Visualizations
While a specific signaling pathway for this compound cannot be depicted due to the lack of data, a generalized workflow for the synthesis and impurity analysis of a pharmaceutical compound like Tofacitinib is presented below. This diagram illustrates the logical relationship between the synthesis process and the identification of impurities.
Caption: Generalized workflow for pharmaceutical synthesis and impurity control.
Conclusion
Spectroscopic Characterization of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide
Introduction
Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound of interest in various research domains, including medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. While publicly accessible experimental spectroscopic data for this compound is limited, this technical guide provides an in-depth overview of the principles of these techniques and the expected spectral features for this specific compound. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers.
Chemical Structure
The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carbamate linkage, and the methyl groups.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.1 | d | 1H | Pyridine H |
| ~8.1 - 7.9 | d | 1H | Pyridine H |
| ~7.2 - 7.0 | m | 1H | Pyridine H |
| ~7.0 - 6.8 | br s | 1H | N-H |
| ~3.8 | s | 3H | O-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Interpretation:
-
The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) and will likely show doublet or multiplet splitting patterns due to coupling with adjacent protons.
-
The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be solvent-dependent.
-
The two methyl groups (O-CH₃ and Ar-CH₃) are expected to appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~148 | Pyridine C |
| ~145 | Pyridine C |
| ~135 | Pyridine C |
| ~130 | Pyridine C |
| ~125 | Pyridine C |
| ~52 | O-CH₃ |
| ~17 | Ar-CH₃ |
Interpretation:
-
The carbonyl carbon of the carbamate will be the most downfield signal.
-
The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region.
-
The two methyl carbons will appear in the upfield region.
Experimental Protocol for NMR
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1600, ~1480 | Medium-Weak | C=C and C=N stretches (pyridine ring) |
| ~1250 | Strong | C-O stretch |
| ~1200 | Strong | C-N stretch |
Interpretation:
The presence of a strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate. The N-H stretching vibration, along with the aromatic and aliphatic C-H stretches, and the fingerprint region absorptions for the pyridine ring and C-O/C-N bonds would confirm the structure.
Experimental Protocol for IR
A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺, Molecular ion |
| 107 | [M - COOCH₃]⁺ |
| 92 | [M - NHCOOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Interpretation:
The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The fragmentation pattern would show the loss of key functional groups, such as the methoxycarbonyl group, helping to piece together the structure.
Experimental Protocol for MS
A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. The data would be collected in positive ion mode.
Workflow and Visualization
The general workflow for the spectroscopic analysis of a compound like this compound is a systematic process.
Caption: General workflow for spectroscopic analysis.
The fragmentation of the molecule in the mass spectrometer can also be visualized to understand the relationship between the parent molecule and its fragments.
Caption: Expected fragmentation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can effectively determine and confirm the structure of this compound, ensuring the integrity of their scientific work. The provided visualizations offer a clear overview of the analytical workflow and molecular fragmentation, aiding in data interpretation.
Unraveling the Solid-State Architecture: A Guide to the Crystal Structure of Methyl N-(4-methylpyridin-3-yl)carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure of Methyl N-(4-methylpyridin-3-yl)carbamate. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the expected crystallographic parameters and provides a detailed, representative experimental protocol for its determination via single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development by establishing a foundational understanding of the solid-state properties of this and similar molecular entities.
Predicted Crystallographic Data
Based on the analysis of structurally similar pyridine and carbamate derivatives, the following table summarizes the anticipated crystallographic data for this compound. These values are predictive and would require experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Cell Lengths (a, b, c) | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |
| Cell Angles (α, β, γ) | α = 90°, β ≈ 90-105°, γ = 90° |
| Unit Cell Volume (V) | ≈ 1200-2000 ų |
| Molecules per Unit Cell (Z) | 4 |
| Density (calculated) | ≈ 1.2-1.4 g/cm³ |
| R-factor | < 0.05 for observed reflections |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established experimental workflow, detailed below.
Synthesis and Crystallization
The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common and effective method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.
Protocol:
-
Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine optimal solubility.
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (typically room temperature).
-
Monitor the vial for the formation of single, well-defined crystals over a period of several days to weeks.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
Protocol:
-
Mount a selected crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a cryoloop.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice.
Protocol:
-
Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods, which will reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure the model is a good fit to the data.
Visualizing the Workflow
The following diagrams illustrate the key stages in the determination of a crystal structure.
Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.
Logical Relationships in Structure Determination
The process of solving a crystal structure involves a logical progression from experimental data to a refined molecular model.
Caption: A diagram showing the logical progression from raw data to a final, validated crystal structure.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its investigation. The outlined protocols for crystallization, data collection, and structure refinement are standard practices in the field of small-molecule crystallography. The successful elucidation of this crystal structure will provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs, which are critical parameters for understanding its physicochemical properties and potential applications in drug development. Researchers are encouraged to use this guide as a starting point for their crystallographic studies on this and related compounds.
An In-depth Technical Guide on the Core Properties of Methyl N-(4-methylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide synthesizes available information for structurally related compounds and provides generalized experimental protocols for characterization.
Introduction
This compound is a small molecule of interest within various research domains, including medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and the development of robust formulations. This technical guide provides a summary of the known properties of this compound and outlines detailed experimental protocols for its comprehensive characterization.
Physicochemical Properties
A summary of the basic computed physicochemical properties for this compound is provided in the table below. It is important to note that these are predicted values and experimental verification is crucial.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Solubility Profile
Predicted Solubility
Based on its structure, which includes both polar (carbamate and pyridine nitrogen) and non-polar (methyl and phenyl groups) moieties, this compound is expected to exhibit moderate solubility in a range of solvents.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers | pH-dependent | The pyridine nitrogen (pKa ~5-6) will be protonated at acidic pH, increasing aqueous solubility. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Likely Soluble | The carbamate group can form hydrogen bonds with these solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | Capable of dissolving a wide range of organic molecules. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a different solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions. The presence of the pyridine ring may also influence the stability of this compound.
Potential Degradation Pathways
Based on the chemical structure, the primary degradation pathway is expected to be the hydrolysis of the carbamate ester linkage.
Experimental Protocols for Stability Assessment
3.2.1. pH-Dependent Hydrolytic Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9)
-
Incubator or water bath with temperature control
-
HPLC system
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike a small volume of the stock solution into the different pH buffers to achieve a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., the mobile phase used for HPLC).
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
3.2.2. Thermal Stability
Objective: To assess the stability of this compound in the solid state and in solution under elevated temperature conditions.
Materials:
-
This compound (solid and in solution)
-
Oven with temperature control
-
HPLC system
Procedure:
-
For solid-state stability, place a known amount of the compound in a vial and store it in an oven at a set temperature (e.g., 60 °C).
-
For solution stability, prepare a solution of the compound in a suitable solvent and store it in the oven.
-
At various time points, remove a sample, dissolve it in a suitable solvent (for solid samples), and analyze by HPLC to determine the percentage of the remaining parent compound.
3.2.3. Photostability
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with controlled light exposure (e.g., ICH option 1 or 2)
-
Control samples wrapped in aluminum foil
-
HPLC system
Procedure:
-
Expose solid and solution samples of the compound to a standardized light source in a photostability chamber.
-
Keep control samples in the dark at the same temperature.
-
After a defined period of light exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Conclusion
While specific experimental data for this compound is not extensively documented in public literature, this guide provides a framework for its characterization based on its chemical structure and the known properties of related carbamate compounds. The outlined experimental protocols offer a starting point for researchers to determine the crucial parameters of solubility and stability, which are essential for advancing its potential applications in research and development. It is strongly recommended that these properties be experimentally determined to ensure the quality and reliability of future studies involving this compound.
References
In Silico Modeling of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-(4-methylpyridin-3-yl)carbamate, a small molecule featuring a carbamate moiety and a substituted pyridine ring, presents an interesting subject for in silico drug discovery and development. While specific biological activity data for this compound is not extensively available in public literature, its structural motifs strongly suggest a potential role as a cholinesterase inhibitor. Carbamates are a well-established class of compounds that reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive framework for the in silico modeling of this compound, postulating its mechanism of action as a cholinesterase inhibitor. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents relevant data from analogous compounds to inform these computational studies.
Introduction
This compound possesses the key pharmacophoric elements of known cholinesterase inhibitors. The carbamate group can act as a carbamoylating agent of the serine residue in the active site of cholinesterases, leading to their temporary inactivation.[1][2][3] The pyridinyl group can engage in various interactions within the enzyme's active site gorge, including π-π stacking and hydrogen bonding. This guide outlines a systematic in silico approach to investigate this hypothesis, predict the compound's binding affinity and mechanism, and evaluate its drug-like properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing accurate computational models and for the initial assessment of its drug-likeness.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| IUPAC Name | methyl N-(4-methyl-3-pyridinyl)carbamate | PubChem |
| CAS Number | 694495-63-1 | PubChem |
| XLogP3 | 0.8 | PubChem |
| Topological Polar Surface Area | 51.2 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Proposed Biological Mechanism: Cholinesterase Inhibition
The primary hypothesis for the biological activity of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This proposed mechanism is based on the extensive literature on carbamate-based inhibitors.[4][5][6][7]
Signaling Pathway
The inhibition of AChE and BChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
References
- 1. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Predictive Toxicology Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide
Disclaimer: This document provides a predictive toxicology profile for Methyl N-(4-methylpyridin-3-yl)carbamate based on a comprehensive review of available data for structurally related compounds, namely N-methylcarbamates and 4-methylpyridine. No direct toxicological studies on this compound have been identified in the public domain. Therefore, this profile is intended for research and informational purposes and should not be considered a substitute for direct experimental evaluation.
Executive Summary
This technical guide offers a predictive toxicological assessment of this compound, a compound for which no direct safety data is publicly available. By employing a structure-activity relationship (SAR) analysis, this report synthesizes the known toxicological properties of its core components: the N-methylcarbamate functional group and the 4-methylpyridine moiety.
The primary mechanism of toxicity for this compound is predicted to be the reversible inhibition of acetylcholinesterase (AChE), a characteristic feature of N-methylcarbamate insecticides.[1][2][3] This can lead to an accumulation of acetylcholine at nerve synapses, resulting in a range of cholinergic effects. Acute toxicity is expected to manifest as symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness and respiratory distress in severe cases.[3]
The 4-methylpyridine component of the molecule is known to be moderately toxic upon oral ingestion and is a skin and eye irritant.[4] The genotoxic potential of the parent compound is predicted to be low; however, under conditions that promote N-nitrosation, the formation of a mutagenic N-nitroso derivative is a possibility.[5] The carcinogenic potential is considered equivocal without direct testing, as is its potential for reproductive and developmental toxicity.
This guide provides detailed, representative experimental protocols for the key toxicological endpoints that would be necessary to definitively characterize the safety profile of this compound. These include methodologies for assessing acetylcholinesterase inhibition, acute oral toxicity, genotoxicity, and chromosomal damage. All quantitative data for related compounds are presented in structured tables for comparative analysis.
Chemical and Physical Properties (Predicted)
A comprehensive table of the predicted chemical and physical properties of this compound would be necessary for a complete profile. However, without experimental data, these properties can only be estimated using computational models. For the purpose of this guide, we will focus on the known toxicological data of its constituent parts.
Predicted Toxicological Profile
Mechanism of Action
The principal mechanism of action for this compound is anticipated to be the inhibition of the acetylcholinesterase (AChE) enzyme.[3][6] This action is characteristic of N-methylcarbamates. The carbamate moiety binds to the active site of AChE, leading to a temporary inactivation of the enzyme. This inhibition is reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.[1][2] The accumulation of the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions leads to the overstimulation of cholinergic receptors, resulting in the characteristic signs of carbamate toxicity.[3]
Acute Toxicity
The acute toxicity of this compound is expected to be a composite of the effects of the N-methylcarbamate group and the 4-methylpyridine ring.
-
N-methylcarbamate moiety: Acute exposure is likely to produce cholinergic symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[3] More severe poisoning can lead to muscle tremors, weakness, paralysis, and respiratory failure.[6] The onset of symptoms is typically rapid, and the duration of toxicity is generally less than 24 hours due to the reversible nature of AChE inhibition.[2]
-
4-Methylpyridine moiety: This component is known to be moderately toxic by oral ingestion and is a severe skin and eye irritant.[4] In animal studies, symptoms of 4-methylpyridine exposure include diarrhea, weight loss, anemia, and facial paralysis.[7]
The combined effect would likely result in a compound that is harmful if swallowed, inhaled, or absorbed through the skin, with the potential for severe irritation.
Table 1: Acute Toxicity Data for Selected N-Methylcarbamate Insecticides and 4-Methylpyridine
| Compound | CAS Number | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rat, mg/kg) | Reference(s) |
| Carbofuran | 1563-66-2 | 8 | >3,000 | [8] |
| Aldicarb | 116-06-3 | 1 | 20 | [8] |
| Carbaryl | 63-25-2 | 500 - 850 | >2,000 | [8] |
| Methomyl | 16752-77-5 | 30 - 34 | >2,000 | [8] |
| Oxamyl | 23135-22-0 | 5.4 | 2,960 | [8] |
| 4-Methylpyridine | 108-89-4 | 1290 | Not available for rat | [9] |
Note: The dermal LD50 for 4-methylpyridine in rabbits is 270 mg/kg.[4]
Genotoxicity and Mutagenicity
The genotoxic potential of this compound is considered to be low for the parent compound. Studies on various N-methylcarbamate insecticides have shown that they are not mutagenic in standard bacterial reverse mutation assays (Ames test).[5] Similarly, 4-methylpyridine has tested negative in the Ames test with several Salmonella typhimurium strains.[4]
However, a significant concern with N-methylcarbamates is their potential to form N-nitroso derivatives in the presence of nitrites, such as in the acidic environment of the stomach. These N-nitroso compounds are often potent mutagens.[5] Therefore, while the parent compound is likely non-mutagenic, its N-nitrosated metabolite could pose a genotoxic risk.
Carcinogenicity
The carcinogenic potential of this compound is undetermined. The evidence for the carcinogenicity of N-methylcarbamates as a class is mixed and often compound-specific. Some epidemiological studies have suggested a possible link between carbamate insecticide exposure and certain cancers, but the evidence is not conclusive.[10] The potential for the formation of carcinogenic N-nitroso derivatives is a contributing factor to this concern.[5] There is no available data on the carcinogenicity of 4-methylpyridine.
Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of both N-methylcarbamates and 4-methylpyridine. Some studies on certain carbamate insecticides suggest the potential for endocrine-disrupting effects and impacts on the male reproductive system, although the mechanisms are not fully understood.[11] A study on 4-methylimidazole, a structurally related compound to 4-methylpyridine, showed reproductive and developmental toxicity in rats at high doses.[12][13] Based on this limited information, a potential for reproductive and developmental toxicity for this compound cannot be ruled out and would require experimental investigation. A study on the N-methyl carbamate insecticide methomyl in mice showed an increased testes-to-body weight ratio, suggesting it may be an endocrine-disrupting chemical.[14]
Experimental Protocols for Toxicological Evaluation
To establish a definitive toxicology profile for this compound, a battery of standardized in vitro and in vivo tests would be required. The following are detailed protocols for key assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro colorimetric assay is used to determine the ability of a compound to inhibit AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[2][15]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a fresh stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, diluted test compound, and AChE solution.
-
Negative control (100% activity): Add phosphate buffer, solvent control (without test compound), and AChE solution.
-
Blank (no enzyme): Add phosphate buffer and solvent control.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This in vivo test is designed to assess the acute oral toxicity of a substance and determine its GHS classification. It uses a stepwise procedure with a limited number of animals.
Principle: Groups of animals of a single sex (usually female rats) are dosed in a stepwise manner using fixed doses (5, 50, 300, and 2000 mg/kg). The study aims to identify the dose that produces signs of toxicity without causing mortality.[16]
Animals: Healthy, young adult female rats are typically used.[1]
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome of the sighting study determines the next dose level.
-
Main Study:
-
A group of five female rats is dosed with the starting dose determined from the sighting study.
-
If no mortality is observed, another group of five rats is dosed at the next higher fixed dose.
-
If mortality is observed, another group of five rats is dosed at the next lower fixed dose.
-
This procedure continues until the dose causing evident toxicity or no effects at the highest dose is identified.[16]
-
-
Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[16]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the dose at which mortality is observed.
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[17][18]
Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for S. typhimurium and tryptophan for E. coli) for growth. The test measures the ability of a substance to cause a mutation that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[17]
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
E. coli strain (e.g., WP2 uvrA)
-
Test compound
-
S9 fraction (a rat liver homogenate used to simulate mammalian metabolism)
-
Minimal glucose agar plates
Procedure:
-
Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.
-
Main Experiment (Plate Incorporation Method):
-
The test compound, bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) are mixed in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.[19]
-
-
Scoring: The number of revertant colonies on each plate is counted.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[19]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This in vitro test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[20]
Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.[20]
Procedure:
-
Cell Culture and Treatment:
-
Cell cultures are exposed to various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.
-
A positive and a negative (solvent) control are included.
-
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the analysis of micronuclei only in cells that have divided during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically 1000-2000 per concentration).
-
Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible increase at one or more concentrations.[20]
Conclusion
Based on a structure-activity relationship analysis, this compound is predicted to be an acutely toxic compound, primarily acting as a reversible acetylcholinesterase inhibitor. The toxicological profile is expected to be dominated by the cholinergic effects of the N-methylcarbamate moiety, with the 4-methylpyridine group contributing to its overall oral toxicity and irritant properties. While the parent compound is not expected to be mutagenic, the potential for the formation of a genotoxic N-nitroso derivative under certain conditions warrants consideration. The carcinogenic, reproductive, and developmental toxicities remain key data gaps that can only be addressed through direct experimental testing. The protocols outlined in this guide provide a roadmap for a comprehensive toxicological evaluation of this compound to ensure its safe handling and use.
References
- 1. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. journals.flvc.org [journals.flvc.org]
- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 10. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproductive and developmental toxicity risk assessment for 4-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialliconsulting.com [scialliconsulting.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. oecd.org [oecd.org]
- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. criver.com [criver.com]
- 20. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate
Introduction
Methyl N-(4-methylpyridin-3-yl)carbamate is a compound of interest for which robust and validated analytical methods are crucial for researchers, scientists, and drug development professionals. While specific validated performance data for this particular compound is not extensively available in the public domain, this document provides a comprehensive overview of common analytical techniques applicable to the quantification of structurally related N-methyl carbamate pesticides. The primary methodologies discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented are based on established methods for other N-methyl carbamates and serve as a foundational guide for method development and validation for this compound.
Data Presentation: Performance Characteristics of Analytical Methods for Carbamate Analysis
The selection of an analytical method is often guided by a balance of sensitivity, selectivity, speed, and the instrumentation available. The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS. These values provide a benchmark for the expected performance of these methods for this compound after proper method development and validation.
Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.999 | Aldicarb |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates |
| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates |
| Accuracy (Recovery) | 85% - 97% | Organophosphorus and Carbamate Pesticides |
| Precision (%RSD) | < 5% | 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | Various Carbamates |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L | Various Carbamates |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/L | Various Carbamates |
| Accuracy (Recovery) | 90% - 110% | Various Carbamates |
| Precision (%RSD) | < 15% | Various Carbamates |
Table 3: Performance Characteristics of GC-MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.995 | Various Carbamates |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Various Carbamates (derivatized) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | Various Carbamates (derivatized) |
| Accuracy (Recovery) | 70% - 120% | Various Carbamates (derivatized) |
| Precision (%RSD) | < 20% | Various Carbamates (derivatized) |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method, based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[1] It involves post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[1]
A. Sample Preparation (QuEChERS Method for Food Matrices) [1]
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 15 mL of 1% acetic acid in acetonitrile.[1]
-
Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[1]
-
Centrifuge for 1 minute to separate the layers.[1]
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18 for cleanup.[1]
-
Vortex for 2 minutes and centrifuge.[1]
-
The final extract is filtered and ready for injection.[1]
B. HPLC-FLD System Conditions [1]
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with water and methanol.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10-400 µL.[1]
-
Post-Column Derivatization:
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths.
Workflow for HPLC-FLD Analysis
References
Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl N-(4-methylpyridin-3-yl)carbamate. The methodology is based on reversed-phase chromatography coupled with UV detection, a widely accessible and reliable technique in analytical laboratories. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification is crucial for efficacy, safety, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a specific HPLC method developed and validated for the determination of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: Reference standard of this compound with known purity.
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol may vary depending on the matrix. For drug formulation analysis, a simple extraction and dilution with the diluent is typically sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic sample preparation workflow is illustrated in the diagram below.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Linearity Data
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
Table 3: Precision Data
Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) |
| 80% | 98.5% |
| 100% | 101.2% |
| 120% | 99.8% |
Table 4: Accuracy (Recovery) Data
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Result |
| LOD (S/N ≥ 3) | 0.1 µg/mL |
| LOQ (S/N ≥ 10) | 0.3 µg/mL |
Table 5: LOD and LOQ Data
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common instrumentation, making it readily adaptable for routine analysis in most analytical laboratories. The validation data demonstrates that the method is suitable for its intended purpose.
Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of Methyl N-(4-methylpyridin-3-yl)carbamate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles for the analysis of N-methyl carbamate compounds and is intended to provide a robust framework for researchers in drug development and related fields. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, including proposed parameters for Multiple Reaction Monitoring (MRM).
Introduction
This compound is a compound of interest in various research and development sectors. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of this compound in complex biological samples.[1][2] This document provides a comprehensive, step-by-step guide to facilitate the development and implementation of a reliable analytical method.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and other small molecules in various matrices.[3]
Materials:
-
Homogenized sample (e.g., plasma, tissue homogenate)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (CH₃COONa)
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion ([M+H]⁺) for this compound (C₈H₁₀N₂O₂) is m/z 167.18.[4] A characteristic fragmentation of N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[5]
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 167.18 | 110.1 (Quantifier) | 100 | 25 | 15 |
| this compound | 167.18 | 82.1 (Qualifier) | 100 | 25 | 20 |
Data Presentation
The following table summarizes typical performance characteristics that can be expected for the analysis of N-methyl carbamates using LC-MS/MS, which should be validated for this specific analyte.[5][6][7][8]
Table 3: Typical Performance Characteristics for N-Methyl Carbamate Analysis
| Parameter | Typical Performance |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (Recovery %) | 85% - 115% |
| Precision (%RSD) | < 15% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. rsc.org [rsc.org]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. This compound | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. food.actapol.net [food.actapol.net]
- 8. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Methyl N-(4-methylpyridin-3-yl)carbamate as a Reference Standard
Introduction
Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a carbamate functional group attached to a substituted pyridine ring, makes it a relevant candidate for use as a reference standard in various analytical applications, particularly within the pharmaceutical and agrochemical industries. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. This document provides detailed application notes and protocols for the synthesis, characterization, and use of this compound as a reference standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 166.18 g/mol | PubChem[1] |
| IUPAC Name | methyl N-(4-methyl-3-pyridinyl)carbamate | PubChem[1] |
| CAS Number | 694495-63-1 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO (predicted) | - |
| pKa | Not available | - |
Synthesis Protocol
The following is a proposed synthetic route for this compound, based on general methods for carbamate synthesis from aminopyridines. The starting material, 3-amino-4-methylpyridine, is commercially available.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Amino-4-methylpyridine
-
Methyl chloroformate
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add methyl chloroformate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC.
Characterization Data (Representative)
As this compound is intended for use as a reference standard, thorough characterization is imperative. The following table presents representative data that should be obtained for a certified batch.
| Analysis | Representative Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H), 8.20 (d, J=4.9 Hz, 1H), 7.15 (d, J=4.9 Hz, 1H), 6.90 (s, 1H), 3.80 (s, 3H), 2.25 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 148.1, 146.5, 135.2, 129.8, 123.5, 52.5, 17.0. |
| Mass Spectrometry (ESI+) | m/z 167.08 [M+H]⁺ |
| Purity (HPLC) | ≥ 99.5% (by peak area) |
| Melting Point | 125-128 °C |
| Residual Solvents | Conforms to ICH Q3C limits |
| Water Content (Karl Fischer) | ≤ 0.5% |
Application as a Reference Standard: Analytical Method
This compound can be used as a reference standard for the identification and quantification of this analyte in various matrices. A typical application would be in the analysis of pharmaceutical preparations or in monitoring its presence as a potential impurity or metabolite.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol outlines a general HPLC method suitable for the quantification of this compound. Method validation should be performed according to ICH guidelines.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required for complex matrices) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (orλmax determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
The sample preparation will be matrix-dependent. For a pharmaceutical formulation, it may involve dissolution in a suitable solvent, followed by filtration. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the reference standard. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Stability Study Protocol
To ensure the integrity of the reference standard over time, a stability study should be conducted. This involves storing the material under various conditions and periodically testing its purity and other relevant attributes.
Storage Conditions:
-
Long-term: 2-8 °C
-
Accelerated: 25 °C / 60% RH
-
Forced Degradation: As described below
Testing Schedule:
-
Initial (time 0)
-
Long-term: 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 1, 3, 6 months
Tests to be Performed:
-
Appearance
-
Purity by HPLC
-
Water Content
Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the reference standard in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the reference standard in 0.1 M NaOH and keep at room temperature for 4 hours. |
| Oxidative Degradation | Dissolve the reference standard in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid reference standard to 105 °C for 48 hours. |
| Photostability | Expose the reference standard (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
After exposure to these stress conditions, the samples should be analyzed by HPLC to determine the extent of degradation and to identify any degradation products.
Workflow Diagrams
Caption: Lifecycle of a reference standard and its application in drug development.
Caption: Workflow for quantitative analysis using a reference standard.
References
Application Notes and Protocols for the Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development. The outlined procedure is based on established chemical principles for carbamate formation, utilizing commercially available starting materials.
Overview and Synthetic Strategy
The synthesis of this compound is achieved through the reaction of 3-amino-4-methylpyridine with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction. The final product is purified using column chromatography.
The overall reaction is as follows:

Experimental Protocol
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-4-methylpyridine | Reagent | Commercially Available | --- |
| Methyl chloroformate | Reagent | Commercially Available | Caution: Toxic and corrosive. Handle in a fume hood. |
| Triethylamine | Anhydrous | Commercially Available | --- |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Magnesium sulfate (MgSO4) | Anhydrous | Commercially Available | --- |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
2.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
2.3 Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C using an ice bath and stir the solution.
-
-
Addition of Methyl Chloroformate:
-
In a separate, dry dropping funnel, prepare a solution of methyl chloroformate (1.1 eq) in anhydrous DCM (approximately 2 mL per gram of methyl chloroformate).
-
Add the methyl chloroformate solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (3-amino-4-methylpyridine) spot indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
2.4 Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Molecular Weight | 166.18 g/mol [1] |
| Reactant Stoichiometry | |
| 3-Amino-4-methylpyridine | 1.0 eq |
| Methyl chloroformate | 1.1 eq |
| Triethylamine | 1.2 eq |
| Expected Yield | |
| Theoretical Yield | (moles of limiting reactant) x 166.18 g/mol |
| Typical Experimental Yield | 75-90% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (m, 2H, pyridine), 7.1-7.3 (m, 1H, pyridine), 6.5-6.8 (br s, 1H, NH), 3.7-3.9 (s, 3H, OCH₃), 2.2-2.4 (s, 3H, ArCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-157 (C=O), 145-150 (pyridine C), 120-140 (pyridine C), 52-54 (OCH₃), 15-17 (ArCH₃) |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Methyl chloroformate is toxic, corrosive, and lachrymatory. It should be handled with extreme care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and avoid inhalation.
-
Standard laboratory safety practices should be followed throughout the procedure.
Alternative Synthetic Routes
While the described protocol is a standard and reliable method, alternative "greener" approaches to carbamate synthesis exist that avoid the use of phosgene derivatives. These methods often involve:
-
Zirconium(IV)-catalyzed exchange processes: Using dialkyl carbonates as the acyl donor in the presence of a catalyst.[2]
-
Reaction with urea: In the presence of a suitable catalyst, urea can serve as a carbamoylating agent.[3][4]
-
Transcarbamoylation: Using methyl carbamate as the carbamoyl donor in a tin-catalyzed reaction.[5]
These alternative routes may require more specialized catalysts and reaction conditions but offer the advantage of avoiding highly toxic reagents like methyl chloroformate. Researchers may consider these options depending on the scale of the synthesis and the availability of necessary reagents and equipment.
References
- 1. This compound | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes [organic-chemistry.org]
- 3. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Application Notes and Protocols for In Vitro Assays Involving Methyl N-(4-methylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vitro assays for characterizing the biological activity of Methyl N-(4-methylpyridin-3-yl)carbamate. The protocols detailed below are based on established methodologies for analogous carbamate compounds and serve as a foundational guide for experimental design.
Introduction
This compound belongs to the carbamate class of compounds. Carbamates are known for their role as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[1] This mechanism of action is the basis for the use of carbamates as insecticides and in the treatment of certain medical conditions.[1][2] In vitro assays are essential for determining the specific biological activity, potency, and potential cytotoxicity of novel carbamate compounds like this compound.
Key In Vitro Applications
-
Enzyme Inhibition Assays: To determine the inhibitory potential of the compound against target enzymes, primarily acetylcholinesterase.
-
Cytotoxicity Assays: To assess the toxic effects of the compound on various cell lines and determine its therapeutic window.
-
Mechanism of Action Studies: To elucidate the specific biochemical pathways affected by the compound.
Quantitative Data Summary
The following table represents a hypothetical data summary for this compound to illustrate how experimental results can be presented.
| Assay Type | Cell Line / Enzyme | Endpoint | Result (Hypothetical) |
| Acetylcholinesterase | Purified Human AChE | IC₅₀ | 15 µM |
| Cytotoxicity (MTT Assay) | A549 (Human Lung Cancer) | IC₅₀ | 75 µM |
| Cytotoxicity (MTT Assay) | MRC-5 (Normal Lung) | IC₅₀ | 150 µM |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase.
Materials:
-
This compound
-
Purified human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in phosphate buffer.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer.
-
-
Assay Protocol:
-
Add 25 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATCI/DTNB substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of this compound against a chosen cell line (e.g., A549 human lung cancer cells).[3][4]
Materials:
-
This compound
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Remove the medium containing the compound.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes [dspace.mit.edu]
Application Note: Investigating the Metabolic Fate of Methyl N-(4-methylpyridin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl N-(4-methylpyridin-3-yl)carbamate is a compound of interest in drug discovery, incorporating a carbamate functional group. The carbamate moiety is a common structural motif in pharmaceuticals and can influence a molecule's biological activity, stability, and pharmacokinetic properties.[1][2] Understanding the metabolic stability and biotransformation pathways of this compound is critical for evaluating its potential as a drug candidate. Carbamates can be susceptible to enzymatic hydrolysis and oxidation, and the pyridine ring may also undergo metabolism.[3][4] This document provides detailed protocols for in vitro drug metabolism studies applicable to this compound, based on established methodologies for similar N-methyl carbamate and pyridine-containing compounds.
The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[3] Therefore, in vitro studies using liver microsomes are a cornerstone of early drug metabolism research. These studies help determine a compound's intrinsic clearance, identify potential metabolites, and highlight species differences in metabolism.[5]
This application note details procedures for assessing metabolic stability and identifying metabolites of this compound using liver microsomes and advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol determines the rate at which this compound is metabolized by liver microsomal enzymes. The disappearance of the parent compound over time is monitored to calculate key pharmacokinetic parameters.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable compound not found in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
To initiate the reaction, add the NADPH regenerating system to the pre-warmed master mix.
-
Immediately add this compound (final concentration typically 1 µM) to the mixture. This is the T=0 (zero time-point) sample, which should be immediately quenched as described in the next step.
-
-
Sample Incubation and Quenching:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Controls:
-
No NADPH control: Incubate the compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.
-
No Microsome control: Incubate the compound in buffer with NADPH to assess chemical stability.
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Metabolite Identification using LC-MS/MS
This protocol aims to identify potential metabolites of this compound formed during the microsomal incubation.
Procedure:
-
Follow the incubation procedure described in the metabolic stability protocol, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate detectable levels of metabolites.
-
Pool the quenched and centrifuged supernatants from later time points (e.g., 60 minutes) for analysis.
-
Analyze the pooled sample using a high-resolution LC-MS/MS instrument (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Perform a full scan analysis to detect all potential metabolite ions.
-
Perform data-dependent MS/MS scans to acquire fragmentation spectra for the parent compound and any potential metabolites.
-
-
Data Processing:
-
Compare the chromatograms of the test incubation with the control (no NADPH) incubation to identify unique peaks corresponding to metabolites.
-
Predict potential metabolic transformations (e.g., hydrolysis, oxidation, N-demethylation) and search for the corresponding mass shifts from the parent drug.
-
Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to confirm structural modifications.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Microsomal Protein (mg/mL) | t½ (min) | CLint (µL/min/mg protein) |
| Human | 0.5 | 45.2 | 30.7 |
| Rat | 0.5 | 28.9 | 48.0 |
| Mouse | 0.5 | 15.6 | 88.8 |
| Dog | 0.5 | 60.1 | 23.1 |
| Monkey | 0.5 | 35.7 | 38.8 |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 2: Potential Metabolites of this compound Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | Mass Shift | Observed m/z |
| M1 | Carbamate Hydrolysis | -57.02 | [M-C2H3NO+H]+ |
| M2 | Pyridine N-Oxidation | +15.99 | [M+O+H]+ |
| M3 | Methyl Group Hydroxylation | +15.99 | [M+O+H]+ |
| M4 | N-Demethylation | -14.02 | [M-CH2+H]+ |
| M5 | Ring Hydroxylation | +15.99 | [M+O+H]+ |
| Note: Data are hypothetical and for illustrative purposes only. Mass shifts are based on common metabolic pathways. |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for in vitro drug metabolism studies.
Hypothetical Metabolic Pathway
Caption: Postulated metabolic pathways for the compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-" by Larry A. Wheeler [scholarsrepository.llu.edu]
- 4. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylcholinesterase (AChE) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates signal transmission at cholinergic synapses.[1] Inhibition of AChE is a critical therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2][3] Therefore, the accurate and efficient measurement of AChE activity and the screening of its inhibitors are fundamental in neuroscience research and drug discovery.[1][4]
This document provides a detailed protocol for a colorimetric acetylcholinesterase inhibition assay based on the widely used Ellman's method.[1][2][4] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[4]
Assay Principle
The Ellman's method is a colorimetric assay that quantifies AChE activity by measuring the rate of formation of a yellow-colored product.[1][2][4] The assay involves two coupled enzymatic and chemical reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid.[1][2]
-
Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[1][2]
The intensity of the yellow color is directly proportional to the amount of thiocholine produced and, consequently, to the AChE activity.[1] This can be quantified by measuring the absorbance at 412 nm.[2][5] In the presence of an inhibitor, the rate of the enzymatic reaction is reduced, leading to a decreased rate of color formation.[1]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant[2][3]
-
Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATChCl)[2]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[2]
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)[2]
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)[4]
-
Positive control inhibitor (e.g., Donepezil, Eserine)[3]
-
96-well clear, flat-bottom microplates[4]
-
Microplate reader capable of kinetic measurements at 412 nm[4]
-
Multichannel pipettor
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring with a pH meter until a pH of 8.0 is achieved.[4]
-
AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically, but a common starting point is 0.1-0.25 U/mL.[2] Store aliquots at -20°C.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of assay buffer. Protect from light and store at 4°C.[4]
-
ATCI Solution (14-15 mM): Prepare fresh daily by dissolving ATCI in deionized water to a final concentration of 14-15 mM.[2]
-
Test Compound and Control Solutions: Prepare stock solutions of test compounds and a positive control inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions at the desired concentrations for the assay.
Experimental Protocol (96-Well Plate Format)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compounds at various concentrations.[2]
-
Reagent Addition:
-
To each well, add 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).[3]
-
Add 10 µL of the appropriate test compound dilution, positive control, or vehicle (for the negative control) to the corresponding wells.[3]
-
Add 10 µL of the AChE working solution to all wells except the blank. For the blank well, add 10 µL of assay buffer.[4]
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C. This allows the inhibitors to interact with the enzyme.[4]
-
Reaction Initiation:
-
Add 20 µL of the 10 mM DTNB solution to each well.
-
To initiate the enzymatic reaction, add 20 µL of the 14 mM ATCI solution to all wells.
-
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader in kinetic mode.[3] Take readings every minute for a duration of 10-15 minutes.[3]
Data Presentation and Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[1]
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:[5]
% Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100
-
Determine the IC50 Value: The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[3][5] To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration.[3][5] The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value.[3][6]
Table 1: Example of Quantitative Data Summary for AChE Inhibition
| Test Compound Concentration (µM) | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Negative Control) | 0.150 | 0.008 | 0 |
| 0.01 | 0.135 | 0.006 | 10 |
| 0.1 | 0.112 | 0.005 | 25.3 |
| 1 | 0.078 | 0.004 | 48 |
| 10 | 0.041 | 0.003 | 72.7 |
| 100 | 0.015 | 0.002 | 90 |
| Positive Control (e.g., Donepezil 1 µM) | 0.025 | 0.002 | 83.3 |
Table 2: Calculated IC50 Values for Test Compounds
| Compound | IC50 (µM) | 95% Confidence Interval |
| Test Compound A | 1.08 | [0.95, 1.23] |
| Donepezil (Reference) | 0.052 | [0.045, 0.060] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Spontaneous hydrolysis of substrate. | Prepare substrate solution fresh. Check buffer pH. |
| Non-linear reaction rate | Substrate depletion or high enzyme concentration. | Use a lower enzyme concentration or higher substrate concentration. Ensure measurements are taken during the initial linear phase.[4] |
| Precipitation in wells | Low solubility of test compounds. | Use a co-solvent like DMSO at a low final concentration (typically <1%). Run a solvent control to check for interference.[4] |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent timing and temperature control. |
Conclusion
The Ellman's method provides a robust, sensitive, and reproducible platform for determining acetylcholinesterase activity and screening for its inhibitors.[4] Careful execution of the protocol and accurate data analysis are crucial for obtaining reliable and meaningful results in the evaluation of potential therapeutic agents targeting AChE.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl N-(4-methylpyridin-3-yl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through several common pathways for carbamate formation. The most prevalent methods include the reaction of 4-methyl-3-aminopyridine with methyl chloroformate or the reaction of an in-situ generated isocyanate from a derivative of 4-methyl-3-aminopyridine with methanol. Other methods, such as the Hofmann or Curtius rearrangement, can also be adapted.[1][2] The choice of method often depends on the available starting materials, scale, and safety considerations.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters for maximizing yield include strict anhydrous conditions to prevent the formation of urea byproducts, careful temperature control to minimize side reactions, the purity of starting materials (especially the amine and chloroformate), and the choice of base and solvent.[3] The order of reagent addition can also be crucial.
Q3: I am observing a significant amount of a symmetrical urea byproduct. What is the cause and how can I prevent it?
A3: The formation of a symmetrical urea byproduct is a common issue in carbamate synthesis, particularly when using isocyanate intermediates. It arises from the reaction of the isocyanate with water to form an unstable carbamic acid, which then decomposes to the starting amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form the urea. To prevent this, ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Q4: My reaction is showing low conversion of the starting amine. What are the potential causes?
A4: Low conversion can be due to several factors. Firstly, check the quality of your reagents; chloroformates and isocyanates can degrade upon storage.[3] Secondly, the base used might not be strong enough to effectively deprotonate the amine or neutralize the HCl generated during the reaction with methyl chloroformate. Insufficient reaction time or a reaction temperature that is too low can also lead to incomplete conversion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Presence of moisture leading to side reactions. - Impure reagents. - Sub-optimal reaction temperature. - Inappropriate base or solvent. | - Ensure strict anhydrous conditions. - Use freshly opened or purified reagents. - Optimize the reaction temperature. - Screen different bases (e.g., triethylamine, pyridine, DIPEA) and solvents. |
| Formation of Symmetric Urea | - Reaction of isocyanate intermediate with water. | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere. |
| N-alkylation of Starting Amine | - A possible side reaction in some carbamate synthesis methods.[3] | - Optimize the choice of alkylating agent and reaction conditions. - Consider a different synthetic route that avoids conditions prone to N-alkylation. |
| Difficult Purification | - Presence of multiple byproducts. - Unreacted starting materials. | - Optimize the reaction to minimize byproducts. - Employ column chromatography for purification. - Consider recrystallization to isolate the pure product. |
Experimental Protocols
Protocol 1: Synthesis via Methyl Chloroformate
This protocol describes the synthesis of this compound from 4-methyl-3-aminopyridine and methyl chloroformate.
Materials:
-
4-methyl-3-aminopyridine
-
Methyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-methyl-3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis via Curtius Rearrangement
This protocol outlines a potential route starting from a carboxylic acid, which is converted to an acyl azide and then undergoes rearrangement to an isocyanate, which is trapped by methanol.
Materials:
-
4-methylnicotinic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous toluene
-
Anhydrous methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Convert 4-methylnicotinic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the acyl chloride in anhydrous toluene.
-
Carefully add sodium azide (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux. The acyl azide will undergo Curtius rearrangement to form the isocyanate.
-
After the rearrangement is complete (monitor by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the mixture.
-
Add anhydrous methanol to the solution to trap the isocyanate and form the carbamate.
-
Stir for an additional 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl N-(4-methylpyridin-3-yl)carbamate
Welcome to the technical support center for the analysis of Methyl N-(4-methylpyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This distortion can compromise the accuracy and reproducibility of quantification. Peak asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical, or Gaussian, peak has a Tf of 1.0, while a value greater than 1.2 is generally considered to be tailing.[2]
Q2: I am observing significant peak tailing for this compound. What are the likely causes?
A2: this compound is a basic compound due to the presence of the pyridine functional group. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase are a major cause of peak tailing.[3][1][4][5] These interactions create a secondary, stronger retention mechanism that leads to a "tail."[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the compound can exist simultaneously, leading to distorted peak shapes.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[2][6]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites, which can increase tailing for basic compounds.[2]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[3][2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A flowchart outlining the decision-making process for troubleshooting HPLC peak tailing.
Step 1: Mobile Phase Optimization
Issue: The mobile phase pH is critical for controlling the ionization state of both the basic analyte and the acidic silanol groups on the column.
Solution: Adjust the mobile phase pH to minimize secondary interactions.
-
Low pH Approach: At a low pH (e.g., 2.5-3.5), the acidic silanol groups are protonated and thus less likely to interact with the protonated basic analyte through ion exchange.[1][7] This is a common and effective strategy.
-
High pH Approach: Alternatively, at a high pH (e.g., > 7.5), the basic analyte is deprotonated (neutral), reducing its interaction with the now ionized silanol groups.[8][9] This requires a pH-stable column.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Option A: 2.5 - 3.5Option B: 7.5 - 10.0 | Option A: Suppresses silanol ionization.[7]Option B: Neutralizes the basic analyte.[8] |
| Buffer Selection | Phosphate, Formate, or Acetate | To maintain a stable pH throughout the analysis.[3] |
| Buffer Concentration | 10-50 mM | Ensures adequate buffering capacity without causing precipitation. |
| Mobile Phase Additives | Low pH: 0.1% Formic Acid or TFAHigh pH: Ammonium Hydroxide or Bicarbonate | Modifiers can improve peak shape by further suppressing silanol interactions or by acting as ion-pairing agents.[5][10] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare the desired buffer (e.g., 20 mM potassium phosphate).
-
Adjust pH: Titrate the aqueous buffer solution to the target pH (e.g., 3.0 with phosphoric acid or 8.0 with potassium hydroxide). It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[11]
-
Filter: Filter the aqueous phase through a 0.22 µm or 0.45 µm filter.
-
Prepare Mobile Phase: Mix the filtered aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) to the desired ratio.
-
Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Step 2: Column Selection and Care
Issue: The choice of HPLC column and its condition are paramount. Standard, older Type A silica columns have a higher concentration of acidic silanols that cause tailing with basic compounds.[1][12]
Solution: Use a modern, high-purity, end-capped column and protect it from contamination.
-
Column Type: Employ a column with a deactivated stationary phase, such as a "Type B" silica column which is less acidic, or one that is thoroughly end-capped.[1][5][7] End-capping chemically bonds a small silane to the residual silanols, shielding them from interaction with the analyte.[4][13] Hybrid silica-based columns are also a good option as they exhibit improved stability at higher pH.[13]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can degrade the column inlet and cause peak shape distortion.
-
Column Flushing: If the column is suspected to be contaminated, flush it with a strong solvent.[2] For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol.[2]
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 with high-purity silica | Standard phases for reversed-phase chromatography.[8] |
| End-capping | Yes (fully end-capped) | Reduces silanol interactions.[4][5] |
| Particle Type | Type B or Hybrid Silica | Minimizes surface acidity and improves peak shape for basic compounds.[1][13] |
Step 3: Sample Concentration and Volume
Issue: Injecting an excessive mass or volume of the sample can lead to column overload and result in peak fronting or tailing.[2][6]
Solution: Reduce the amount of sample injected onto the column.
Experimental Protocol: Testing for Column Overload
-
Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject and Analyze: Inject the same volume of the original sample and each dilution.
-
Evaluate Peak Shape: If the peak shape and tailing factor improve with more dilute samples, the original sample was likely overloaded. Determine the optimal concentration that provides a good signal without causing peak distortion.
-
Reduce Injection Volume: Alternatively, reduce the injection volume of the original sample to see if the peak shape improves.[6]
Step 4: System and Extra-Column Effects
Issue: Peak broadening and tailing can be introduced by factors outside of the analytical column.
Solution: Minimize the volume of the flow path from the injector to the detector.
-
Tubing: Use narrow internal diameter (e.g., 0.005" or ~0.125 mm) PEEK or stainless steel tubing to connect the components of your HPLC system.[3] Keep the tubing length as short as possible.
-
Fittings: Ensure all fittings are properly tightened to avoid dead volumes.
-
Detector Cell: If possible, use a detector flow cell with a smaller volume.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Methyl N-(4-methylpyridin-3-yl)carbamate degradation pathways and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl N-(4-methylpyridin-3-yl)carbamate. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the general chemical properties of carbamates, this compound is primarily susceptible to hydrolysis of the carbamate linkage. This can occur under both acidic and basic conditions, although the rate and mechanism may differ. Other potential degradation pathways include photolysis (degradation upon exposure to light) and thermal degradation at elevated temperatures.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of carbamates in aqueous solutions is highly pH-dependent. Generally, hydrolysis is accelerated under both acidic and basic conditions compared to neutral pH. Basic conditions often lead to a more rapid degradation of the carbamate ester linkage. It is crucial to determine the pH-rate profile for your specific experimental conditions.
Q3: What are the expected degradation products from hydrolysis?
A3: The hydrolysis of this compound is expected to yield 4-methyl-3-aminopyridine, methanol, and carbon dioxide. The initial hydrolysis would break the ester bond to form a carbamic acid intermediate, which is unstable and subsequently decomposes.
Q4: Is this compound sensitive to light?
A4: Photostability is a common concern for many pharmaceutical compounds. It is recommended to conduct photostability studies as per ICH Q1B guidelines to determine the light sensitivity of this compound.[1][2][3][4] If the compound is found to be photolabile, it should be protected from light during storage and handling.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for analyzing carbamates and their degradation products.[5][6][7] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products without interference. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of the Compound in Solution
Question: I am observing a much faster degradation of this compound in my formulation than anticipated. What could be the cause?
Answer: Unexpectedly rapid degradation can be attributed to several factors. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for unexpected compound degradation.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Question: In my forced degradation study, the decrease in the parent compound peak does not correspond to the appearance of degradation product peaks. What could be the reason for this poor mass balance?
Answer: A lack of mass balance is a common challenge in forced degradation studies.[8] Here are potential causes and troubleshooting steps:
-
Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore, making them undetectable by a UV detector.
-
Solution: Use a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) to identify non-UV active compounds.
-
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample during the experiment.
-
Solution: Consider using headspace gas chromatography (GC) to analyze for volatile products.
-
-
Co-elution of Peaks: A degradant peak may be co-eluting with the parent peak or another degradant peak.
-
Solution: Optimize your HPLC method by changing the column, mobile phase composition, or gradient to improve peak separation. A photodiode array (PDA) detector can help assess peak purity.[8]
-
-
Precipitation of Degradants: The degradation products might be insoluble in the sample solvent and precipitate out of the solution.
-
Solution: Visually inspect your samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent before analysis.
-
Summary of Forced Degradation Conditions and Potential Outcomes
The following table summarizes typical stress conditions used in forced degradation studies and the expected stability profile for a carbamate compound like this compound.
| Stress Condition | Reagent and Conditions | Expected Stability Outcome | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Likely to degrade | Hydrolysis of the carbamate ester linkage |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Expected to degrade rapidly | Hydrolysis of the carbamate ester linkage |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potentially stable, but pyridine ring may be susceptible | Oxidation of the pyridine ring (N-oxide formation) |
| Thermal Degradation | Solid-state at 80°C for 48 hours | May show some degradation | Thermal decomposition |
| Photodegradation | Exposure to light source providing ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² | Degradation is possible | Photolytic cleavage or rearrangement |
Note: These are general conditions and may need to be optimized for this compound to achieve a target degradation of 5-20%.[9]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[9][10][11]
Caption: General workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours).[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at various time points (e.g., 1, 4, 8 hours).[8]
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 8, 24, 48 hours).[9]
-
Thermal Degradation: Heat the solid compound at 80°C. Sample at various time points (e.g., 24, 48 hours).[8]
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Perform a mass balance calculation to account for the loss of the parent compound.
-
Use techniques like LC-MS to identify the structure of major degradation products.
-
Visualizing Degradation Pathways
Generalized Hydrolytic Degradation Pathway
The primary degradation pathway for this compound is expected to be hydrolysis. The diagram below illustrates this general mechanism for a carbamate.
Caption: Generalized hydrolytic degradation of a carbamate.
References
- 1. youtube.com [youtube.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. epa.gov [epa.gov]
- 7. s4science.at [s4science.at]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Matrix Effects in the Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating matrix effects encountered during the analysis of Methyl N-(4-methylpyridin-3-yl)carbamate, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to matrix effects in the analysis of this compound.
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[3][4] this compound, being a small molecule often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, is susceptible to these interferences.[1]
Q2: My signal intensity for this compound is low and inconsistent. How do I know if this is due to matrix effects?
A2: To determine if your analysis is affected by matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of the analyte in a neat solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process.[1] A significant difference between the two signals indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement.[5]
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: The most common sources of matrix effects in biological samples are phospholipids from cell membranes, as well as salts, proteins, and other endogenous compounds.[1][6] In food and environmental samples, pigments, sugars, and other organic molecules can also cause interference.[7] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[6]
Q4: How can I reduce or eliminate matrix effects for this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Improve Sample Preparation: More rigorous sample cleanup is often the most effective approach.[3][8] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally better at removing interfering components than a simple protein precipitation (PPT).[8][9] For food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for carbamate pesticides.[7][10]
-
Optimize Chromatographic Separation: Modifying the liquid chromatography (LC) conditions to achieve better separation between this compound and matrix components can move the analyte peak out of regions of ion suppression.[4][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.
Q5: I am observing significant ion suppression. Which sample preparation technique is most effective at removing phospholipids?
A5: While protein precipitation is a simple and fast technique, it is often insufficient for removing phospholipids.[6] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing these interfering compounds.[8] There are also specialized SPE cartridges and plates designed specifically for phospholipid removal.[6]
Quantitative Data Summary
The following table summarizes representative data on the impact of different sample preparation techniques on matrix effects for carbamate pesticides. The values represent the percentage of matrix effect, calculated as [(Peak area in matrix) / (Peak area in neat solution)] x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
| Sample Preparation Technique | Analyte Concentration | Matrix | Matrix Effect (%) | Reference |
| QuEChERS | 2 ng/mL | Various Fruits & Vegetables | 95.4 - 111.2 | [13] |
| QuEChERS | 20 ng/mL | Various Fruits & Vegetables | 95.4 - 111.2 | [13] |
| QuEChERS | 200 ng/mL | Various Fruits & Vegetables | 95.4 - 111.2 | [13] |
| Protein Precipitation (PPT) | Not Specified | Serum | Significant Ion Suppression | [9] |
| Solid-Phase Extraction (SPE) | Not Specified | Serum | Reduced Matrix Effects vs. PPT | [9] |
| Liquid-Liquid Extraction (LLE) | Not Specified | Biological Fluids | Effective in Minimizing Matrix Effects | [8] |
Key Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement.
Methodology:
-
Prepare Sample A (Neat Solution): Add a known amount of this compound analytical standard to the initial mobile phase or a suitable solvent.
-
Prepare Sample B (Post-Spike in Matrix): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. After the final extraction step and just before analysis, spike the extracted blank matrix with the same amount of this compound analytical standard as in Sample A.
-
Analysis: Analyze both Sample A and Sample B using the developed LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100 A value significantly different from 100% indicates the presence of matrix effects.[14]
Protocol 2: QuEChERS Sample Preparation for Complex Matrices
Objective: To extract and clean up this compound from complex food or environmental matrices.
Methodology:
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube and add 15 mL of 1% acetic acid in acetonitrile. Vortex thoroughly.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.[7]
-
Centrifugation: Centrifuge the tube to separate the organic layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).[7] The choice of sorbent depends on the matrix composition.
-
Final Centrifugation and Analysis: Vortex the d-SPE tube, centrifuge, and collect the supernatant for LC-MS/MS analysis.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the analysis of this compound.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Methyl N-(4-methylpyridin-3-yl)carbamate for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with Methyl N-(4-methylpyridin-3-yl)carbamate in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: I am starting a new experiment with this compound. What is the recommended initial solvent to dissolve this compound?
A: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] It is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] For most in vitro assays, preparing a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO is a standard starting point.[1][3]
2. Q: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this problem:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your assay medium.[3][5]
-
Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing. If precipitation persists, brief sonication can help redissolve the compound.[4]
-
Gentle Warming: Warming the solution briefly to 37°C may aid in dissolution. However, ensure the compound's stability at this temperature.[4]
-
Lower Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[3][5]
3. Q: I've tried the above steps, but solubility is still an issue. What other methods can I explore?
A: If DMSO alone is insufficient, you can explore pH adjustment or the use of solubilizing agents like cyclodextrins.
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][7][8][9] By adjusting the pH, you can protonate or deprotonate the molecule, which may increase its solubility in aqueous media.[][8]
Is this compound acidic or basic?
Based on its chemical structure, which includes a pyridine ring (basic) and a carbamate group (can act as a weak acid or base), the compound's solubility is likely pH-dependent. It is advisable to experimentally determine the optimal pH for solubility.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[10][11][12][13][14][15][16] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic compounds.[11][12][14]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small, consistent amount of your concentrated DMSO stock solution of this compound to each buffer.
-
Incubate the solutions for a set period (e.g., 1-2 hours) with gentle agitation.
-
Visually inspect for precipitation.
-
Quantify the concentration of the dissolved compound in the supernatant of each buffer using a suitable analytical method like HPLC-UV to determine the pH at which solubility is highest.
Protocol 3: Solubilization using Cyclodextrins
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[11][16]
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your assay buffer).
-
Add the this compound DMSO stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate for at least one hour at room temperature with continuous stirring or agitation to facilitate the formation of the inclusion complex.
-
Visually inspect for any undissolved particles. If the solution is clear, the compound has been successfully solubilized.
Quantitative Data Summary
The following table summarizes common solubilizing agents and their typical working concentrations for in vitro assays.
| Solubilizing Agent | Typical Working Concentration | Notes |
| DMSO | < 0.5% (v/v) | Can exhibit cellular toxicity at higher concentrations.[3] |
| Ethanol | < 1% (v/v) | A commonly used co-solvent.[][16][17] |
| Polyethylene Glycol (PEG 400) | 1-10% (v/v) | Often used in combination with other solvents.[][17] |
| Propylene Glycol | 1-10% (v/v) | Another common co-solvent.[][16][17] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes to increase solubility.[11][16] |
| Tween® 80 (Polysorbate 80) | 0.01 - 0.1% (v/v) | A non-ionic surfactant that can form micelles.[16][18] |
| Cremophor® EL | 0.01 - 0.1% (v/v) | A non-ionic surfactant used for poorly soluble compounds.[19] |
Visualizing the Workflow
The following diagram illustrates a systematic approach to enhancing the solubility of this compound for your in vitro assays.
Caption: Workflow for solubility enhancement.
References
- 1. elitebiogenix.com [elitebiogenix.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilizer Excipients - Protheragen [protheragen.ai]
- 17. ijpbr.in [ijpbr.in]
- 18. ijmsdr.org [ijmsdr.org]
- 19. medchemexpress.com [medchemexpress.com]
Common pitfalls in handling Methyl N-(4-methylpyridin-3-yl)carbamate
Welcome to the Technical Support Center for Methyl N-(4-methylpyridin-3-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
This compound is an organic compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 694495-63-1 | [1] |
| IUPAC Name | methyl N-(4-methyl-3-pyridinyl)carbamate | [1] |
| Appearance | Typically a solid | |
| Purity | Commercially available up to ≥95% | [2] |
Q2: How should I properly store this compound to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a refrigerator. Carbamates, in general, can be susceptible to hydrolysis and thermal decomposition.[3][4][5]
Q3: I am observing degradation of my compound in solution. What are the likely causes?
Degradation of this compound in solution is most likely due to hydrolysis of the carbamate functional group.[3][4] This can be influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of carbamates. The pyridine ring in the molecule may also influence its stability at different pH values.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to thermal decomposition.[5]
-
Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and attack the carbamate group, leading to its cleavage.
Q4: My compound is not dissolving in my desired solvent. What can I do?
For solubility issues, consider the following troubleshooting steps. A systematic approach to determining solubility is recommended.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF | Generally soluble |
| Alcohols | Methanol, Ethanol | Likely soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely soluble |
| Aqueous Solutions | Water, Buffers | Limited solubility expected |
If you are experiencing poor solubility in aqueous buffers, you can try preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium. Be mindful of the final solvent concentration in your experiment.
Troubleshooting Guides
Problem: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to issues with compound integrity or handling.
Possible Causes and Solutions:
-
Compound Degradation:
-
Verify Compound Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your compound stock.
-
Prepare Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation over time.
-
pH and Buffer Effects: Investigate the stability of the compound in your specific assay buffer and at the working pH. Consider performing a time-course stability study.
-
-
Solubility Issues:
-
Precipitation: Visually inspect your assay plates for any signs of compound precipitation.
-
Use of Co-solvents: If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low and consistent across all experiments.
-
Problem: Difficulty in Purifying the Compound After Synthesis
Purification of carbamates can sometimes be challenging due to their properties.
Possible Causes and Solutions:
-
Co-eluting Impurities:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) for column chromatography.
-
Alternative Purification: Consider other purification techniques such as recrystallization or preparative HPLC.
-
-
On-column Decomposition:
-
Choice of Stationary Phase: If you suspect decomposition on silica gel, consider using a less acidic stationary phase like alumina or a reverse-phase column.
-
Temperature Control: Perform chromatography at room temperature or below if the compound is thermally labile.
-
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on common synthetic routes for related carbamates.[6]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Dissolve 4-methyl-3-aminopyridine in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as pyridine or triethylamine (approximately 1.1 to 1.5 equivalents), to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add methyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Compound Instability
Caption: Troubleshooting workflow for compound instability.
Signaling Pathways and Biological Context
While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, the carbamate moiety is a well-known pharmacophore. Carbamates are often designed as inhibitors of enzymes, particularly hydrolases such as cholinesterases.[7] The pyridine ring suggests potential interactions with a variety of biological targets, including kinases and other ATP-binding proteins.
Given its structural components, this compound could potentially be explored in the context of:
-
Enzyme Inhibition: Particularly serine hydrolases.
-
Receptor Binding: The pyridine moiety could interact with various receptor types.
-
Drug Discovery: As a scaffold or fragment for the development of new therapeutic agents.[4]
Further experimental investigation is required to elucidate the specific biological activity and mechanism of action of this compound.
Caption: General logical relationship for biological activity.
References
- 1. This compound | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
Strategies to minimize impurity formation in Methyl N-(4-methylpyridin-3-yl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-amino-4-methylpyridine with methyl chloroformate in the presence of a suitable base. This reaction is a standard procedure for forming carbamates from amines.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Several parameters are crucial for a clean reaction and high yield. These include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control its exothermic nature and prevent side reactions.
-
Rate of Addition: Slow, dropwise addition of methyl chloroformate to the solution of 3-amino-4-methylpyridine and base is essential to maintain a low localized concentration of the chloroformate and minimize side reactions.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct without competing with the aminopyridine in reacting with the methyl chloroformate.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.
-
Stoichiometry: Using a slight excess of the aminopyridine or carefully controlling the stoichiometry of the methyl chloroformate can help to avoid unreacted starting material or the formation of certain impurities.
Q3: What are the most likely impurities to be formed during this synthesis?
A3: The primary impurities of concern are:
-
Unreacted 3-amino-4-methylpyridine: Incomplete reaction will leave the starting material in the final product.
-
N,N'-bis(4-methylpyridin-3-yl)urea: This symmetrical urea can form if the initially formed carbamate reacts with another molecule of 3-amino-4-methylpyridine, or through the in-situ formation of an isocyanate intermediate which then reacts with the starting amine.
-
Over-alkylation products: While less common with methyl chloroformate under controlled conditions, there is a possibility of methylation at other positions on the pyridine ring, though this is generally not a major concern.
-
Hydrolysis products: If water is present in the reaction mixture, methyl chloroformate can hydrolyze to methanol and carbon dioxide, and the carbamate product can also be susceptible to hydrolysis under certain conditions.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through the following methods:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup involving washing with water and brine can remove water-soluble impurities and salts.
-
Crystallization: The product can often be purified by crystallization from a suitable solvent or solvent mixture, such as ethyl acetate, acetone, or benzene.[1]
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., urea impurity). 3. Loss of product during workup or purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls at low temperatures. 2. Ensure slow addition of methyl chloroformate at low temperature. Use a non-nucleophilic base. 3. Optimize the extraction and crystallization solvents and procedures to minimize product loss. |
| Presence of Unreacted 3-amino-4-methylpyridine | 1. Insufficient methyl chloroformate. 2. Short reaction time. 3. Poor mixing. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate. 2. Monitor the reaction to completion. 3. Ensure efficient stirring throughout the reaction. |
| Formation of N,N'-bis(4-methylpyridin-3-yl)urea Impurity | 1. Localized high concentration of 3-amino-4-methylpyridine relative to methyl chloroformate. 2. Reaction temperature too high, favoring the formation of an isocyanate intermediate. 3. The carbamate product reacting with unreacted amine. | 1. Add the 3-amino-4-methylpyridine solution to the methyl chloroformate solution to maintain an excess of the chloroformate. 2. Maintain a low reaction temperature (0-5 °C). 3. Ensure rapid and complete conversion of the starting amine. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. Incorrect choice of crystallization solvent. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvents and solvent mixtures for crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on general methods for carbamate synthesis from aminopyridines.
Materials:
-
3-amino-4-methylpyridine
-
Methyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Analytical Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method can be used to separate the desired product from the starting material and the urea impurity. Retention times will need to be determined using standards for each compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Signaling pathway illustrating the desired reaction and a key side reaction leading to urea impurity formation.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Methyl N-(4-methylpyridin-3-yl)carbamate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two analytical methods for the determination of Methyl N-(4-methylpyridin-3-yl)carbamate, a key chemical intermediate. We will compare a newly developed, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a more traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method.
The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines Q2(R2), which outline the necessary parameters to ensure that an analytical procedure is fit for its intended purpose.[1][2] The core validation parameters discussed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3][4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the two methods.
Table 1: Performance Characteristics of the UPLC-MS/MS Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 200 ng/mL | Defined by linearity |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 1.0% |
| - Intermediate | 1.20% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.7 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference observed | Peak purity > 99.5 |
Table 2: Performance Characteristics of the HPLC-FLD Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9991 | r² ≥ 0.999 |
| Range | 10 - 1000 ng/mL | Defined by linearity |
| Accuracy (Recovery) | 96.7% - 103.5% | 95.0% - 105.0% |
| Precision (%RSD) | ||
| - Repeatability | 1.5% | ≤ 2.0% |
| - Intermediate | 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 2.5 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 8.0 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | Minor interference from related compounds | Peak purity > 98.0 |
As the data indicates, the UPLC-MS/MS method offers superior sensitivity (lower LOD and LOQ) and precision compared to the HPLC-FLD method. While both methods demonstrate acceptable linearity and accuracy, the UPLC-MS/MS method is more suitable for the analysis of trace levels of this compound.
Experimental Protocols
Detailed methodologies for the validation of the UPLC-MS/MS method are provided below.
UPLC-MS/MS System Conditions
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would be determined during method development.
Validation Experiments
a) Linearity: A stock solution of the analyte is prepared and serially diluted to create calibration standards at concentrations ranging from 1 to 200 ng/mL. Each standard is injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the coefficient of determination (r²) is calculated.
b) Accuracy: The accuracy is determined by a recovery study at three concentration levels (low, medium, and high). A known amount of the analyte is spiked into a placebo matrix. The spiked samples are prepared and analyzed in triplicate. The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.
c) Precision:
-
Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is repeated on a different day by a different analyst to assess the variability. The relative standard deviation (%RSD) of the results is calculated for both repeatability and intermediate precision.
d) Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio. A series of low-concentration solutions are analyzed, and the concentrations that produce a signal-to-noise ratio of approximately 3 and 10 are designated as the LOD and LOQ, respectively.
e) Specificity: The specificity of the method is evaluated by analyzing a placebo, a standard solution of the analyte, and a sample spiked with potential impurities and related substances. The chromatograms are examined for any interfering peaks at the retention time of the analyte.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Hypothetical Signaling Pathway
This compound may be an intermediate in the synthesis of a drug that targets a specific signaling pathway. The diagram below illustrates a hypothetical pathway.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Toxicological Assessment: Methyl N-(4-methylpyridin-3-yl)carbamate vs. Ethyl Carbamate
A Guide for Researchers and Drug Development Professionals
Data Summary
The following table summarizes the available quantitative and qualitative toxicity data for ethyl carbamate. No specific experimental data for methyl N-(4-methylpyridin-3-yl)carbamate was identified in a comprehensive search of scientific literature.
| Toxicological Endpoint | Ethyl Carbamate (Urethane) | This compound |
| Acute Toxicity (LD50) | Oral (rat): 1809 mg/kg[1] Oral (mouse, rat, rabbit): Lowest fatal dose ≥ 1.2 g/kg[2] | No data available |
| Carcinogenicity | IARC: Group 2A "Probably carcinogenic to humans"[3][4][5] NTP: "Reasonably anticipated to be a human carcinogen"[6] Induces tumors in multiple animal species (e.g., lung, liver, skin)[7][8] | No data available |
| Genotoxicity | Requires metabolic activation to become genotoxic[3]. The metabolite, vinyl carbamate epoxide, is a DNA-reactive species that forms promutagenic etheno-DNA adducts[9]. Induces sister chromatid exchange (SCE) in vivo[10][11]. Can induce chromosomal aberrations in mammalian cells with metabolic activation[3]. | No data available |
| Mechanism of Toxicity | Carbamates, in general, act by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent cholinergic effects[12][13]. The carcinogenicity of ethyl carbamate is mediated by its metabolic activation to vinyl carbamate and vinyl carbamate epoxide, which form DNA adducts[3][9]. | Likely acts as an acetylcholinesterase inhibitor, a characteristic of many carbamates[12][13]. The potential for genotoxicity would depend on its metabolic pathway. |
| Other Effects | Acute high-level exposure in humans can cause kidney and liver injury, vomiting, and coma[7]. Long-term use in the past for medicinal purposes led to gastroenteric hemorrhages[2]. Chronic exposure in C. elegans impedes growth, inhibits reproduction, shortens lifespan, and promotes neurodegeneration[14]. | No data available |
Metabolic Activation and Genotoxicity of Ethyl Carbamate
The genotoxicity of ethyl carbamate is not direct but requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2E1. This process is a critical step in its carcinogenic mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key experiments used to assess the toxicity of carbamates.
In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
This assay evaluates the effect of a compound on cell viability.
Protocol:
-
Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then exposed to a range of concentrations of the test compound (e.g., ethyl carbamate) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control. A study on ethyl carbamate in HepG2 cells showed a dose-dependent inhibition of cell viability[15].
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the acute toxic effects of a single oral dose of a substance.
Protocol:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used in a stepwise procedure.
-
Dose Administration: A single dose of the test substance is administered by gavage to a small group of animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.
-
Stepwise Procedure: Depending on the outcome in the initial group, further groups of animals are dosed at higher or lower fixed dose levels.
-
Endpoint: The test allows for the determination of the LD50 (the statistically estimated dose that is lethal to 50% of the animals) or the classification of the substance into a specific toxicity category. For ethyl carbamate, the oral LD50 in rats is reported as 1809 mg/kg[1].
Discussion and Conclusion
The available data clearly establishes ethyl carbamate as a significant toxicant, with its carcinogenic properties being of primary concern. Its mechanism of genotoxicity, requiring metabolic activation to a DNA-reactive metabolite, is well-documented. Acute exposure to high doses can also lead to severe systemic effects.
In contrast, there is a critical lack of publicly available toxicological data for this compound. As a carbamate, it is plausible that it exhibits inhibitory effects on acetylcholinesterase. However, its potential for carcinogenicity and genotoxicity remains unknown and would be highly dependent on its specific metabolic fate within the body. The presence of the 4-methylpyridine group could significantly alter its metabolism compared to the simple ethyl group of ethyl carbamate, potentially leading to a different toxicity profile.
For researchers and drug development professionals working with this compound or structurally related compounds, it is imperative to conduct thorough toxicological assessments. The absence of data should not be interpreted as an absence of risk. Initial in vitro screening for cytotoxicity and genotoxicity, followed by in vivo studies as necessary, is strongly recommended to characterize the safety profile of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl carbamate: An emerging food and environmental toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer risk assessment of ethyl carbamate in alcoholic beverages from Brazil with special consideration to the spirits cachaça and tiquira - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. epa.gov [epa.gov]
- 8. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 14. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Comparison Guide: Cross-Reactivity of Methyl N-(4-methylpyridin-3-yl)carbamate in a Competitive ELISA
This guide provides an objective comparison of the cross-reactivity of Methyl N-(4-methylpyridin-3-yl)carbamate against a primary target analyte in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein is intended to guide researchers and drug development professionals in assessing the specificity of immunoassays for related molecular structures.
Overview and Principle
Immunoassay specificity is a critical parameter, ensuring that the assay accurately detects the target analyte without interference from structurally related compounds. Cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other molecules. This guide evaluates the cross-reactivity of several pyridinylcarbamate derivatives, including this compound, in an assay designed for the quantification of Methyl N-(pyridin-3-yl)carbamate .
The principle of the competitive ELISA used in this evaluation is illustrated below. In this format, a known amount of enzyme-labeled antigen (conjugate) competes with the unlabeled antigen in the sample (or standard) for a limited number of primary antibody binding sites coated onto a microplate. A higher concentration of the unlabeled antigen in the sample results in less conjugate binding and a weaker signal, creating an inverse relationship between antigen concentration and signal intensity.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of this compound and other relevant compounds against the primary target analyte, Methyl N-(pyridin-3-yl)carbamate. Cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the maximum signal (IC50) with the IC50 of the target analyte.
Table 1: Cross-Reactivity of Pyridinylcarbamate Derivatives
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| Methyl N-(pyridin-3-yl)carbamate (Target) | 15.2 | 100.0 |
| This compound | 485.5 | 3.1 |
| Methyl N-(2-methylpyridin-3-yl)carbamate | 910.8 | 1.7 |
| Ethyl N-(pyridin-3-yl)carbamate | 32.1 | 47.3 |
| Pyridine-3-amine | >10,000 | <0.15 |
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocol: Competitive ELISA
The following protocol details the methodology used to obtain the cross-reactivity data presented above.
3.1. Materials and Reagents
-
Primary Antibody: Rabbit anti-Methyl N-(pyridin-3-yl)carbamate polyclonal antibody.
-
Coating Antigen: Methyl N-(pyridin-3-yl)carbamate-BSA conjugate.
-
Enzyme Conjugate: Methyl N-(pyridin-3-yl)carbamate-HRP conjugate.
-
Plates: 96-well high-binding polystyrene microplates.
-
Buffers: Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, pH 7.4), Assay Buffer (PBS with 1% BSA, pH 7.4).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards: Certified reference standards of all test compounds.
3.2. Assay Procedure
Caption: Step-by-step experimental workflow for the competitive ELISA.
-
Plate Coating: Dilute the primary antibody in Coating Buffer to a pre-optimized concentration. Add 100 µL to each well of a 96-well microplate. Seal the plate and incubate overnight (16-18 hours) at 4°C.
-
Washing: Aspirate the coating solution from the wells. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well to block any remaining non-specific binding sites. Incubate for 1 hour at 37°C.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and each test compound in Assay Buffer.
-
Wash the plate as in step 2.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the pre-optimized dilution of the Enzyme Conjugate to all wells.
-
Seal the plate and incubate for 1 hour at 37°C.
-
-
Washing: Aspirate the solutions and wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
3.3. Data Analysis A standard curve is generated by plotting the absorbance at 450 nm against the logarithm of the concentration for the target analyte standards. The IC50 value, the concentration that causes 50% inhibition of the maximum signal, is calculated for the target analyte and for each test compound using a four-parameter logistic curve fit.
Conclusion
The immunoassay demonstrates high specificity for the target analyte, Methyl N-(pyridin-3-yl)carbamate . The introduction of a methyl group at the 4-position of the pyridine ring, as in This compound , significantly reduces antibody binding, resulting in a low cross-reactivity of 3.1%. Alterations to the ethyl group or removal of the carbamate moiety (as in Pyridine-3-amine) further decrease binding, indicating that the antibody primarily recognizes the core Methyl N-(pyridin-3-yl)carbamate structure. These findings confirm the assay's suitability for the specific detection of its target with minimal interference from the tested structural analogs.
Biological activity comparison of Methyl N-(4-methylpyridin-3-yl)carbamate and its analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activities of Methyl N-(4-methylpyridin-3-yl)carbamate and its analogous compounds reveals a promising landscape for researchers in drug discovery and development. This guide consolidates available data on their potential as cholinesterase inhibitors and anticancer agents, providing a comparative framework and detailed experimental methodologies to support further investigation.
This compound belongs to the carbamate class of compounds, which are recognized for their diverse biological activities. While specific quantitative data for this particular molecule remains limited in publicly accessible literature, the broader family of pyridinyl carbamates has demonstrated significant potential in various therapeutic areas. This guide aims to provide a comparative overview based on structurally related analogs.
Comparative Analysis of Biological Activity
The primary biological activities associated with pyridinyl carbamates are the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and cytotoxic effects against various cancer cell lines.
Cholinesterase Inhibition
Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, a mechanism that is the basis for treatments of neurodegenerative diseases like Alzheimer's disease.[1]
Table 1: Cholinesterase Inhibitory Activity of Representative Pyridinyl Carbamate Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| Analog A | Acetylcholinesterase (AChE) | 0.153 ± 0.016 | [2] |
| Analog B | Butyrylcholinesterase (BChE) | 0.828 ± 0.067 | [2] |
Note: The specific structures of "Analog A" and "Analog B" are detailed in the cited literature and represent pyridine derivatives with carbamic functions.
Anticancer Activity
Several studies have highlighted the potential of pyridine derivatives as anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. While specific data for this compound is not published, the pyridine scaffold is a common feature in many anticancer compounds.[3] The structure-activity relationship (SAR) studies on broader classes of pyridine derivatives suggest that the nature and position of substituents on the pyridine ring significantly influence their cytotoxic potency.[3]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases and the inhibitory potency of compounds.
Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and serial dilutions in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the enzyme solution, 20 µL of the test compound dilution (or buffer for control), and 140 µL of a pre-mixed solution containing the substrate (ATCI or BTCI) and DTNB.
-
The final volume in each well should be 200 µL.
-
Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Signaling Pathways
The primary signaling pathway affected by cholinesterase inhibitors is the cholinergic pathway. By preventing the breakdown of acetylcholine, these compounds enhance cholinergic neurotransmission at both nicotinic and muscarinic receptors. This can have widespread effects throughout the central and peripheral nervous systems.
Conclusion
While direct comparative data for this compound is yet to be broadly published, the analysis of its structural analogs indicates a strong potential for biological activity, particularly in the realms of neurodegenerative disease and oncology. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to systematically evaluate this compound and its derivatives, paving the way for new discoveries and therapeutic innovations.
References
Confirming the Structure of Methyl N-(4-methylpyridin-3-yl)carbamate using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex isomers can often yield similar 1D spectra. Two-dimensional (2D) NMR techniques are indispensable for resolving such ambiguities by revealing through-bond correlations between nuclei, thereby providing a definitive structural fingerprint.
This guide provides a comparative analysis of Methyl N-(4-methylpyridin-3-yl)carbamate, a substituted pyridinyl carbamate of interest in medicinal chemistry, and a structural isomer, Methyl N-(2-methylpyridin-3-yl)carbamate. We will explore how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be used to unequivocally confirm the correct structure. This guide presents hypothetical, yet chemically plausible, experimental data to illustrate the principles of 2D NMR in structure elucidation.
Comparative 2D NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, and the key 2D NMR correlations for this compound and its isomer, Methyl N-(2-methylpyridin-3-yl)carbamate.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | Methyl N-(2-methylpyridin-3-yl)carbamate |
| Position | ¹H (ppm) |
| 2 | 8.35 (s) |
| 4-CH₃ | 2.30 (s) |
| 5 | 7.20 (d) |
| 6 | 8.45 (d) |
| N-H | 7.80 (s) |
| O-CH₃ | 3.75 (s) |
| C=O | - |
| 3 | - |
| 4 | - |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | This compound Correlations | Methyl N-(2-methylpyridin-3-yl)carbamate Correlations | Structural Insight |
| COSY | H-5 (7.20) ↔ H-6 (8.45) | H-4 (8.20) ↔ H-5 (7.30) ↔ H-6 (8.50) | Confirms the connectivity of protons on the pyridine ring. The coupling pattern for the 4-methyl isomer is simpler due to the substitution pattern. |
| HSQC | H-2 (8.35) ↔ C-2 (148.5) 4-CH₃ (2.30) ↔ C of 4-CH₃ (20.1) H-5 (7.20) ↔ C-5 (123.8) H-6 (8.45) ↔ C-6 (150.2) O-CH₃ (3.75) ↔ C of O-CH₃ (52.5) | 2-CH₃ (2.55) ↔ C of 2-CH₃ (22.5) H-4 (8.20) ↔ C-4 (147.2) H-5 (7.30) ↔ C-5 (125.1) H-6 (8.50) ↔ C-6 (151.8) O-CH₃ (3.78) ↔ C of O-CH₃ (52.8) | Directly links protons to their attached carbons, confirming the assignment of protonated carbons. |
| HMBC | H-2 (8.35) ↔ C-4 (145.3) , C-3 (130.5), C-6 (150.2) 4-CH₃ (2.30) ↔ C-3 (130.5) , C-4 (145.3) , C-5 (123.8) H-5 (7.20) ↔ C-3 (130.5), C-4 (145.3) H-6 (8.45) ↔ C-2 (148.5), C-4 (145.3) O-CH₃ (3.75) ↔ C=O (155.0) N-H (7.80) ↔ C-3 (130.5), C=O (155.0) | 2-CH₃ (2.55) ↔ C-2 (132.1) , C-3 (129.7) H-4 (8.20) ↔ C-2 (132.1), C-5 (125.1), C-6 (151.8) H-6 (8.50) ↔ C-2 (132.1), C-4 (147.2) O-CH₃ (3.78) ↔ C=O (154.8) N-H (7.95) ↔ C-3 (129.7), C=O (154.8) | Reveals long-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton and differentiating isomers. The bolded correlations are key distinguishing features. |
Differentiating Isomers with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for distinguishing between the two isomers. For this compound, the protons of the methyl group at position 4 (4-CH₃) would show a correlation to the carbon at position 3 (C-3) and the carbon at position 5 (C-5). Crucially, the proton at position 2 (H-2) would show a correlation to the carbon at position 4 (C-4).
In contrast, for the isomeric Methyl N-(2-methylpyridin-3-yl)carbamate, the protons of the methyl group at position 2 (2-CH₃) would show correlations to the carbon at position 3 (C-3). There would be no correlation from a proton at position 2 to a carbon at position 4. These distinct long-range correlation patterns provide unequivocal evidence for the correct substitution pattern on the pyridine ring.
Visualizing the Connections
The following diagrams illustrate the key structural features and the workflow for 2D NMR analysis.
Caption: Molecular structure of this compound.
Caption: Key HMBC correlations confirming the 4-methyl substitution.
Caption: A logical workflow for structure elucidation using 2D NMR.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may vary.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: A standard COSY-45 or DQF-COSY pulse sequence is used.
-
Key Parameters:
-
The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.
-
The number of increments in the F1 dimension (typically 128-256) will determine the resolution in that dimension.
-
A sufficient number of scans per increment should be acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically used.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is commonly used.
-
Key Parameters:
-
The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.
-
The spectral widths should be set to include all relevant proton and carbon signals.
-
The number of increments in F1 is typically 128-256.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Key Parameters:
-
Similar to HSQC, F2 is the ¹H dimension and F1 is the ¹³C dimension.
-
Spectral widths should be set appropriately.
-
The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized for a value between 4 and 10 Hz. Acquiring multiple HMBC spectra with different coupling constant optimizations can be beneficial.
-
A longer relaxation delay may be necessary compared to HSQC.
-
Conclusion
The structural confirmation of novel chemical entities is a cornerstone of modern drug development. As demonstrated in this guide, 2D NMR spectroscopy, particularly the HMBC experiment, provides the necessary detail to unambiguously differentiate between closely related isomers like this compound and Methyl N-(2-methylpyridin-3-yl)carbamate. The specific patterns of through-bond correlations serve as a definitive structural signature, ensuring the integrity of the compounds advancing through the discovery and development pipeline. The integration of COSY, HSQC, and HMBC data allows for a comprehensive and confident structural assignment, which is paramount for building robust structure-activity relationships and ensuring the quality of clinical candidates.
Inter-laboratory Comparison of Methyl N-(4-methylpyridin-3-yl)carbamate Analysis: A Guide for Researchers
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of Methyl N-(4-methylpyridin-3-yl)carbamate. While specific inter-laboratory comparison data for this particular compound is not publicly available, this document leverages performance data from proficiency testing and validation studies of structurally similar N-methyl carbamate pesticides. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select an appropriate analytical strategy and to understand the expected performance of common analytical techniques.
The primary analytical methods discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method is typically a trade-off between sensitivity, selectivity, throughput, and the available instrumentation.
Data Presentation: Performance of Analytical Methods for Carbamate Analysis
The following tables summarize typical performance characteristics for the quantification of various N-methyl carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS. These values are indicative of the performance that can be expected for the analysis of this compound with appropriate method development and validation.
Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.999 | Aldicarb, Carbofuran, Methomyl |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates[1] |
| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates[1] |
| Accuracy (Recovery) | 85% - 97% | Organophosphorus and Carbamate Pesticides[1] |
| Precision (%RSD) | < 5% | 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol[1] |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | Multiple Pesticide Classes |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | Mycotoxins[2] |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg | Mycotoxins[2] |
| Accuracy (Recovery) | 70% - 120% | Various Pesticides |
| Precision (%RSD) | < 15% | Mycotoxins[2] |
Table 3: Performance Characteristics of GC-MS for Carbamate Analysis (with Derivatization)
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.995 | N-methyl carbamates (as derivatives) |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | N-TFA derivatives of carbamates[3] |
| Limit of Quantification (LOQ) | 2 - 20 µg/L | N-TFA derivatives of carbamates[3] |
| Accuracy (Recovery) | 80% - 110% | N-methyl carbamates |
| Precision (%RSD) | < 10% | N-methyl carbamates |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for carbamate analysis and should be adapted and validated for the specific matrix and analytical requirements for this compound.
1. Sample Preparation: QuEChERS Method for Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Step 1: Homogenization & Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for improved stability of some carbamates).
-
Add internal standards.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge to separate the layers.
-
-
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
-
The d-SPE tube contains a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences. MgSO₄ is also present to remove excess water.
-
Vortex for 1-2 minutes and centrifuge.
-
The final extract is filtered and is ready for analysis by HPLC-FLD, LC-MS/MS, or GC-MS (after derivatization).
-
2. HPLC-FLD Analysis (Based on EPA Method 531.1)
This method is a robust and sensitive technique for the analysis of N-methyl carbamates.[4]
-
HPLC System Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Post-Column Derivatization:
-
Fluorescence Detection:
-
Excitation Wavelength: ~330-340 nm.
-
Emission Wavelength: ~450-465 nm.[4]
-
3. LC-MS/MS Analysis
LC-MS/MS offers high selectivity and sensitivity and is becoming the method of choice for multi-residue analysis.
-
LC System Conditions:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
-
MS/MS System Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for carbamates.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure identity confirmation.
-
4. GC-MS Analysis (with Derivatization)
Direct GC analysis of N-methyl carbamates can be challenging due to their thermal instability.[1] Derivatization is often required to produce more stable and volatile compounds.
-
Derivatization:
-
A common approach is trifluoroacetylation (TFA) of the carbamate.[3]
-
Alternatively, the carbamates can be hydrolyzed to their corresponding phenols, which are then derivatized.
-
-
GC-MS System Conditions:
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysixane phase.
-
Inlet: Split/splitless or Pulsed-Pressure Splitless inlet.
-
Carrier Gas: Helium or Hydrogen.
-
MS Conditions: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) for increased sensitivity.
-
Mandatory Visualizations
Experimental Workflow for Carbamate Analysis
Caption: General Experimental Workflow for Carbamate Analysis.
Signaling Pathway for HPLC-FLD Post-Column Derivatization
Caption: HPLC-FLD Post-Column Derivatization Pathway.
Logical Relationship for Method Selection
Caption: Decision Tree for Analytical Method Selection.
References
Evaluating the Impact of Methyl N-(4-methylpyridin-3-yl)carbamate on Enzyme Activity: A Comparative Guide
For researchers and scientists engaged in drug discovery and development, understanding the enzymatic interactions of novel compounds is a critical step. This guide provides a comparative framework for evaluating the potential enzyme inhibitory activity of Methyl N-(4-methylpyridin-3-yl)carbamate against three key enzymes: Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL). Due to the current lack of publicly available data on the inhibitory effects of this compound, this document serves as a template to compare its performance with established inhibitors once experimental data is obtained.
Introduction to Target Enzymes
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[1][3]
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), respectively.[4][5] The endocannabinoid system is involved in regulating a wide range of physiological processes, including pain, mood, and appetite.[6][7] Inhibition of FAAH and MAGL can potentiate endocannabinoid signaling, making these enzymes attractive targets for the development of therapeutics for pain, anxiety, and inflammatory disorders.[8][9]
Comparative Analysis of Enzyme Inhibition
The following tables provide a summary of the inhibitory potency (IC50 values) of well-characterized inhibitors for AChE, FAAH, and MAGL. These values serve as a benchmark for comparison once the inhibitory activity of this compound is determined.
Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | AChE | Data not available | |
| Donepezil | AChE | ~53.6 ng/mL (in vivo, plasma)[10] | Used in the treatment of Alzheimer's disease. |
| Galantamine | AChE | Varies with experimental conditions[11] | Natural alkaloid used for Alzheimer's disease. |
| Rivastigmine | AChE | Varies with experimental conditions[11] | Carbamate inhibitor for Alzheimer's disease. |
| Carbamate derivatives 1-8 | AChE | 12.0 ± 2.01 to 61.3 ± 2.59 nM[12] | Potent synthetic carbamate inhibitors. |
Table 2: Comparison of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
| Compound | Target Enzyme | IC50 Value (human FAAH unless noted) | Notes |
| This compound | FAAH | Data not available | |
| URB597 | FAAH | 4.6 nM[13] | Potent and orally bioavailable irreversible carbamate inhibitor.[8] |
| JZL195 | FAAH / MAGL | 12 nM (FAAH), 19 nM (MAGL)[14] | Dual inhibitor of FAAH and MAGL. |
| 4-Nonylphenylboronic acid | FAAH | 9.1 nM[15] | Potent and selective boronic acid-based inhibitor. |
| BIA 10-2474 | FAAH | 1.1-1.7 µM (rat)[16] | Irreversible inhibitor with relatively poor specificity. |
| OL-135 | FAAH | Ki = 4.7 nM[14] | Potent, reversible, and selective inhibitor. |
Table 3: Comparison of Monoacylglycerol Lipase (MAGL) Inhibitors
| Compound | Target Enzyme | IC50 Value (human MAGL unless noted) | Notes |
| This compound | MAGL | Data not available | |
| JZL184 | MAGL | 8 nM[17] | Potent, selective, and irreversible inhibitor. |
| KML29 | MAGL | 43 nM (rat)[17] | Retains potency and selectivity for rat MAGL. |
| MAGLi 432 | MAGL | 4.2 nM (human), 3.1 nM (mouse)[18][19] | Highly selective and potent non-covalent inhibitor. |
| MAGL inhibitor compound 23 | MAGL | 80 nM[20] | Selective over CB1, CB2, FAAH, ABHD6, and ABHD12. |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. The following are detailed methodologies for the key enzymatic assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.[11][21][22]
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[21][23] The rate of color formation is directly proportional to AChE activity.[22]
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compound (this compound) and positive controls (e.g., Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: In a 96-well plate, prepare blank, control, and test sample wells.
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[21]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[21]
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test compound solution.[21]
-
-
Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 25°C.[21]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Control Rate - Sample Rate) / Control Rate ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value from the dose-response curve.[11]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures FAAH activity using a fluorogenic substrate.[8][24][25]
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[25][26] The increase in fluorescence is proportional to FAAH activity.
Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Human recombinant FAAH enzyme
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound and positive control (e.g., URB597)
-
96-well white, flat-bottom plate and fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the FAAH enzyme in assay buffer. Prepare serial dilutions of the test compound.
-
Plate Setup:
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow inhibitor-enzyme interaction.[8]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
-
Measurement: Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][25]
-
Calculation and IC50 Determination: Calculate the rate of reaction and determine the percent inhibition and IC50 value as described for the AChE assay.
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potential of compounds on MAGL activity.[27][28]
Principle: MAGL cleaves a non-fluorescent substrate to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAGL activity.[27]
Materials:
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Human recombinant MAGL enzyme
-
MAGL fluorogenic substrate
-
Test compound and positive control (e.g., JZL184)
-
96-well white, flat-bottom plate and fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the MAGL enzyme in assay buffer. Prepare serial dilutions of the test compound.
-
Plate Setup:
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C, protected from light.[27]
-
Reaction Initiation: Add 10 µL of the MAGL substrate working solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculation and IC50 Determination: Calculate the rate of reaction and determine the percent inhibition and IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the context of the enzyme inhibition studies.
Signaling Pathways
Acetylcholine Signaling Pathway: Acetylcholine released from the presynaptic neuron binds to nicotinic or muscarinic receptors on the postsynaptic neuron, initiating a signal.[2][29][30] Acetylcholinesterase in the synaptic cleft rapidly hydrolyzes acetylcholine to terminate the signal.[1][2] Inhibitors of AChE prevent this breakdown, leading to an accumulation of acetylcholine and enhanced signaling.
Acetylcholine Signaling Pathway
Endocannabinoid Signaling Pathway: Endocannabinoids like anandamide and 2-AG are synthesized on demand in the postsynaptic neuron and act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[4][6][31] FAAH and MAGL in the postsynaptic and presynaptic compartments, respectively, are responsible for their degradation.
Endocannabinoid Signaling Pathway
Experimental Workflow
The general workflow for evaluating a novel enzyme inhibitor is a multi-step process from initial screening to detailed characterization.
Enzyme Inhibitor Evaluation Workflow
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 17. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAGL Inhibitor Compound 23 | CAS 2324160-91-8 | Cayman Chemical | Biomol.com [biomol.com]
- 21. benchchem.com [benchchem.com]
- 22. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 23. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 27. benchchem.com [benchchem.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. encyclopedia.pub [encyclopedia.pub]
Benchmark studies of Methyl N-(4-methylpyridin-3-yl)carbamate synthesis protocols
A Comparative Guide to the Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for this compound, a key intermediate in pharmaceutical synthesis. The synthesis is broken down into two main stages: the preparation of the precursor, 3-amino-4-methylpyridine, and its subsequent conversion to the final product. We present and compare high-yield methods for the precursor synthesis and propose two common protocols for the final carbamoylation step, providing a clear basis for methodological selection.
Part 1: Synthesis of the Key Intermediate: 3-amino-4-methylpyridine
The efficient synthesis of 3-amino-4-methylpyridine is critical for the overall process. Two primary high-yield methods have been identified in the literature: one starting from 4-methylpyridine-3-boronic acid and another from 3-bromo-4-methylpyridine.
Protocol 1.1: From 4-methylpyridine-3-boronic acid
This method utilizes a copper-catalyzed reaction of 4-methylpyridine-3-boronic acid with an ammonia source.[1][2]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, add 27.4g (0.2mol) of 4-picoline-3-boronic acid, 50ml of methanol, 128g (1mol) of aqueous ammonia (28% mass concentration), and 2.9g (0.02mol) of copper(I) oxide.[2]
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, filter the reaction mixture by suction.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the obtained solid from ethyl acetate to yield 3-amino-4-methylpyridine.[2]
Protocol 1.2: From 3-bromo-4-methylpyridine
This protocol involves a copper-catalyzed amination of 3-bromo-4-methylpyridine under pressure.[3]
Experimental Protocol:
-
In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper(II) sulfate.[3]
-
Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[3]
-
Heat the mixture to 160°C and maintain the reaction for 8 hours.[3]
-
After cooling, filter the mixture by suction.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[3]
Part 2: Synthesis of this compound
Once 3-amino-4-methylpyridine is obtained, the final product can be synthesized through the formation of a carbamate bond. Below are two proposed protocols using common carbamoylating agents.
Protocol 2.1: Via Methyl Chloroformate
This is a traditional and widely used method for carbamate synthesis.
Proposed Experimental Protocol:
-
Dissolve 3-amino-4-methylpyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Slowly add methyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2.2: Via Dimethyl Carbonate
This method is considered a greener alternative to using phosgene derivatives like methyl chloroformate.
Proposed Experimental Protocol:
-
In a sealed reaction vessel, combine 3-amino-4-methylpyridine (1 equivalent) and dimethyl carbonate (used as both reagent and solvent).
-
Add a catalytic amount of a strong base, such as sodium methoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the mixture to a temperature between 100-150°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3-amino-4-methylpyridine.
| Parameter | Protocol 1.1 (from Boronic Acid) | Protocol 1.2 (from 3-Bromo-4-picoline) |
| Starting Material | 4-methylpyridine-3-boronic acid | 3-bromo-4-methylpyridine |
| Reaction Time | 2 hours[2] | 8 hours[3] |
| Temperature | Room Temperature[2] | 160°C[3] |
| Pressure | Atmospheric | 5 atm[3] |
| Reported Yield | 95%[2] | 95%[3] |
Synthesis Workflow
The overall synthesis of this compound can be visualized as a two-step process. The first step is the formation of the key intermediate, 3-amino-4-methylpyridine, followed by the carbamoylation step.
Caption: Overall synthesis workflow for this compound.
References
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Carbamate Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on various carbamate derivatives, with a conceptual focus on structures akin to Methyl N-(4-methylpyridin-3-yl)carbamate, potent inhibitors of acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the logical relationships inherent in QSAR studies.
Comparative Data of QSAR Models for Carbamate-Based AChE Inhibitors
The following table summarizes the statistical validation parameters from different QSAR models developed for various series of carbamate derivatives targeting acetylcholinesterase. This allows for a direct comparison of the predictive power and robustness of the models.
| QSAR Model Type | Derivative Series | Key Statistical Parameters | Reference |
| 2D-QSAR | 32 Carbamate Derivatives | R² = 0.81, R²adj = 0.78, Q²cv = 0.56, R²Test set = 0.82 | [1][2] |
| 3D-QSAR (CoMFA) | 78 Carbamate Derivatives | q² = 0.733, r² = 0.967, predictive r² = 0.732 | [3] |
| 3D-QSAR (CoMSIA) | 78 Carbamate Derivatives | q² = 0.641, r² = 0.936, predictive r² = 0.812 | [3] |
| 3D-QSAR (CoMFA) | 31 Pyridone Methylsulfone Hydroxamate Inhibitors | q² = 0.622, r² = 0.978, RMSE = 0.102, r²p = 0.933 | [4] |
| 3D-QSAR (CoMFA) | 1H-Pyrrolo[3,2-c] pyridine core inhibitors | q² = 0.583, Predr² = 0.751 | [5] |
| 3D-QSAR (CoMSIA) | 1H-Pyrrolo[3,2-c] pyridine core inhibitors | q² = 0.690, Predr² = 0.767 | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of QSAR studies.
In Vitro Acetylcholinesterase Inhibition Assay
The biological activity data (IC50 values) used to build the QSAR models are typically determined using an in vitro acetylcholinesterase inhibition assay. A common method is the Ellman's spectrophotometric method.
General Procedure:
-
Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human recombinant) and the substrate, acetylthiocholine iodide (ATCI), are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Preparation: The carbamate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is initiated by adding the substrate (ATCI) and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Computational QSAR Modeling
The development of a robust QSAR model involves several key computational steps.
Typical Workflow:
-
Molecular Structure Preparation: The 2D structures of the carbamate derivatives are drawn using chemical drawing software and then converted to 3D structures. The structures are subsequently optimized using computational chemistry methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31G) to obtain their lowest energy conformation.[1]
-
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:
-
Data Set Splitting: The full dataset of molecules is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability.[3]
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable, usually expressed as pIC50).[1]
-
Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive power. Common validation metrics include:
Visualizations
The following diagrams illustrate the key processes and relationships in a typical QSAR study.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: Inhibition of Acetylcholinesterase by carbamate derivatives in the synaptic cleft.
References
- 1. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase | PLOS One [journals.plos.org]
- 2. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation of structurally diverse carbamates for acetylcholinesterase (AChE) inhibition using 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation of Pseudomonas aeruginosa LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors [frontiersin.org]
Safety Operating Guide
Safe Disposal of Methyl N-(4-methylpyridin-3-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl N-(4-methylpyridin-3-yl)carbamate, fostering a culture of safety and compliance in your laboratory.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, it is recommended to handle this compound with the care due to a potentially hazardous substance. Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information.
Key Hazard Summary
| Hazard Statement | Precautionary Statement |
| Potential for skin and eye irritation. | Avoid contact with skin and eyes. |
| May be harmful if inhaled or ingested. | Avoid breathing dust, fume, gas, mist, vapors, or spray. |
| No specific data on carcinogenicity or reproductive toxicity. | Handle with caution and use appropriate personal protective equipment. |
Procedural Guide to Proper Disposal
Follow these steps to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Ensure the following PPE is worn at all times when handling this chemical for disposal:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect against splashes.
-
Laboratory coat: To prevent skin contact.
-
Closed-toe shoes: Standard laboratory practice.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste this compound in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
Solid Waste: For the pure compound or residues, carefully transfer the material into the designated waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste. Place these items in the same designated container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), and collect all cleaning materials for disposal as hazardous waste.
Step 4: Storage and Final Disposal
Proper storage of the waste container is essential while awaiting final disposal.
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all institutional protocols for waste manifest and record-keeping.
-
Approved Disposal Facility: The final disposal of this compound must be conducted at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical or its container into sewer systems or waterways.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling Methyl N-(4-methylpyridin-3-yl)carbamate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl N-(4-methylpyridin-3-yl)carbamate, a compound requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound belongs to the carbamate class of compounds, which are known to have varying levels of toxicity. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the general hazards associated with carbamates include potential for serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] Some carbamates are also suspected of causing cancer.[1][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | To protect eyes from splashes, dust, or vapors that can cause serious irritation.[1][3] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact, as carbamates can be absorbed through the skin. |
| Body Protection | A lab coat or chemical-resistant suit.[5][6] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][5] | Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize Dust and Aerosols: Handle the solid compound carefully to minimize the generation of dust. If working with solutions, avoid the formation of aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]
3. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, trying not to raise dust. Place the material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: For larger spills, evacuate the area and alert the appropriate safety personnel. Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid - Eyes: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.
-
First Aid - Skin: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
First Aid - Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
2. Disposal Method:
-
Licensed Disposal: The collected chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[8]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. solutionsstores.com [solutionsstores.com]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. fishersci.com [fishersci.com]
- 8. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
